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  • Product: 3'-Fluoro-2-iodo-4'-methoxybenzophenone
  • CAS: 951886-00-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3'-Fluoro-2-iodo-4'-methoxybenzophenone

This guide provides a comprehensive analysis and detailed protocol for the complete assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the molecule 3'-Fluoro-2-iodo-4'-methoxybenzophenone. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis and detailed protocol for the complete assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the molecule 3'-Fluoro-2-iodo-4'-methoxybenzophenone. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][3] For a novel or complex molecule like 3'-Fluoro-2-iodo-4'-methoxybenzophenone, a thorough and accurate assignment of its ¹H and ¹³C NMR spectra is the foundational step for its structural verification and further study.

The distinct chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus, influenced by both through-bond and through-space interactions.[1][2] The substituents on the benzophenone core—a fluorine, an iodine, and a methoxy group—each exert unique electronic effects (inductive and resonance) that significantly influence the chemical shifts of the aromatic protons and carbons.[4][5][6] Understanding these substituent effects is paramount for the accurate prediction and subsequent assignment of the NMR signals.

This guide will first delve into the theoretical prediction of the chemical shifts based on established principles of substituent effects. Following this, a detailed, step-by-step experimental protocol for acquiring high-quality 1D and 2D NMR data is provided. Finally, a systematic strategy for the complete and unambiguous assignment of all ¹H and ¹³C signals using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, will be presented.

Molecular Structure and Numbering Scheme

To facilitate a clear and consistent discussion, the following IUPAC-based numbering scheme will be used for 3'-Fluoro-2-iodo-4'-methoxybenzophenone throughout this guide.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H HMBC HMBC H1->HMBC Long-Range C-H C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for NMR experiments.

Part 3: Systematic Strategy for Chemical Shift Assignment

The following is a logical, self-validating workflow for the complete assignment of the ¹H and ¹³C NMR spectra.

1. Analysis of the ¹H NMR Spectrum:

  • Identify the Methoxy Signal: Locate the sharp singlet corresponding to the -OCH₃ protons, expected around 3.8-4.0 ppm.

  • Analyze the Aromatic Region: This region will contain signals for the seven aromatic protons. The integration of this region should correspond to seven protons. The splitting patterns (multiplicities) will be key to initial assignments.

2. Utilizing the COSY Spectrum:

  • The COSY spectrum will reveal the connectivity between adjacent protons. [7][8]* Ring A: Look for a spin system corresponding to the four adjacent protons (H3, H4, H5, H6).

  • Ring B: Identify the spin system for the three protons on this ring. Note that long-range couplings (e.g., four-bond W-coupling) might be observed.

3. Correlating with the HSQC Spectrum:

  • The HSQC spectrum will directly link each proton signal to its attached carbon signal. [7][9]* For every cross-peak in the HSQC spectrum, you can definitively assign a carbon chemical shift to the carbon atom bonded to a specific, already identified proton.

4. Elucidating the Full Carbon Skeleton with the HMBC Spectrum:

  • The HMBC spectrum is crucial for assigning quaternary carbons and confirming the overall structure. [7][10]* Assigning the Carbonyl Carbon: Look for correlations from protons on both rings to the carbonyl carbon (C=O). For example, H6 and H2' should show a three-bond correlation to the carbonyl carbon.

  • Assigning Quaternary Carbons:

    • The quaternary carbons C1, C2, C1', C3', and C4' will not have signals in the HSQC spectrum.

    • Look for HMBC correlations from known protons to these quaternary carbons. For example, the methoxy protons will show a three-bond correlation to C4'. H2' and H6' will show correlations to C4'. H2' and H6' will also show correlations to C1'.

  • Confirming Ring Assignments: Use long-range correlations to confirm the assignments within each ring and the connection between the rings and the carbonyl group.

G A Acquire 1D ¹H and ¹³C Spectra C Assign Methoxy Protons and Carbon A->C B Acquire 2D COSY, HSQC, HMBC Spectra D Identify Aromatic Spin Systems in COSY B->D E Assign Protonated Carbons via HSQC C->E D->E F Assign Quaternary Carbons via HMBC E->F G Confirm Connectivity and Finalize Assignments F->G

Caption: Logical workflow for NMR assignment.

Data Presentation: Predicted and Assigned Chemical Shifts

The following tables summarize the predicted and will be populated with the experimentally determined chemical shift assignments.

Table 1: ¹H NMR Chemical Shift Assignments for 3'-Fluoro-2-iodo-4'-methoxybenzophenone

ProtonPredicted δ (ppm)MultiplicityJ (Hz)Assignment Rationale
-OCH₃3.8 - 4.0s-Characteristic singlet for methoxy group.
H3~7.2 - 7.6dOrtho to iodine, coupled to H4.
H4~7.0 - 7.4tCoupled to H3 and H5.
H5~7.4 - 7.8tCoupled to H4 and H6.
H6~7.6 - 8.0dOrtho to carbonyl, coupled to H5.
H2'~7.8 - 8.2dOrtho to carbonyl and fluoro, coupled to H6'.
H5'~6.8 - 7.2dOrtho to methoxy, coupled to H6'.
H6'~7.3 - 7.7ddCoupled to H2' and H5'.

Table 2: ¹³C NMR Chemical Shift Assignments for 3'-Fluoro-2-iodo-4'-methoxybenzophenone

CarbonPredicted δ (ppm)Assignment Rationale
C=O190 - 200Characteristic carbonyl chemical shift.
C1~135 - 145Quaternary carbon attached to carbonyl.
C2~90 - 100Attached to iodine (heavy atom effect).
C3~125 - 135Aromatic CH.
C4~128 - 138Aromatic CH.
C5~126 - 136Aromatic CH.
C6~130 - 140Aromatic CH, ortho to carbonyl.
C1'~130 - 140Quaternary carbon attached to carbonyl.
C2'~115 - 125Aromatic CH, ortho to carbonyl and fluoro.
C3'~160 - 170 (d)Attached to fluorine, large ¹JCF.
C4'~160 - 170Attached to methoxy group.
C5'~100 - 110Aromatic CH, ortho to methoxy.
C6'~130 - 140Aromatic CH.
-OCH₃55 - 60Methoxy carbon.

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The assignments derived from one type of experiment (e.g., COSY) are confirmed and built upon by subsequent experiments (e.g., HSQC and HMBC). Any inconsistencies in the data would immediately highlight a potential misassignment, prompting a re-evaluation of the spectra. For instance, an HMBC correlation that contradicts a COSY-derived connectivity pattern would indicate an error in the interpretation of one or both spectra. This cross-validation between multiple, independent NMR experiments ensures a high degree of confidence in the final structural assignment.

Conclusion

The comprehensive assignment of ¹H and ¹³C NMR chemical shifts for 3'-Fluoro-2-iodo-4'-methoxybenzophenone is achievable through a systematic and logical application of 1D and 2D NMR techniques. By combining the predictive power of substituent effect analysis with the empirical evidence from COSY, HSQC, and HMBC experiments, a complete and unambiguous structural elucidation can be performed. This guide provides the theoretical framework, a detailed experimental protocol, and a strategic workflow to empower researchers to confidently undertake such assignments.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ScienceDirect. Available at: [Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. Available at: [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. Available at: [Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article - Pacific Northwest National Laboratory. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. PubMed. Available at: [Link]

  • Sample Preparation. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. Available at: [Link]

  • Generating NMR chemical shift assignments of intrinsically disordered proteins using carbon-detected NMR methods. ScienceDirect. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments. Available at: [Link]

  • Chemical shift transfer: an effective strategy for protein NMR assignment with ARTINA - PMC. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Evaluation of Multi-Objective Optimization Algorithms for NMR Chemical Shift Assignment. MDPI. Available at: [Link]

  • 2D NMR Introduction. Available at: [Link]

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    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

  • A novel strategy for NMR resonance assignment and protein structure determination - PMC. Available at: [Link]

  • (PDF) Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes - ResearchGate. Available at: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of Substituted Benzophenones: A Methodological Framework

Abstract This technical guide provides a comprehensive framework for the crystallographic analysis of substituted benzophenones, with a focus on the methodologies and data interpretation critical for researchers in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of substituted benzophenones, with a focus on the methodologies and data interpretation critical for researchers in drug discovery and materials science. While a specific crystal structure for 3'-Fluoro-2-iodo-4'-methoxybenzophenone is not publicly available at the time of this publication, this document will serve as an authoritative guide to the experimental and computational workflows required to determine and understand such a structure. We will leverage data from closely related, publicly available benzophenone structures to illustrate key principles and provide actionable insights for researchers in the field. The benzophenone scaffold is a prevalent motif in bioactive natural products and synthetic compounds, making a thorough understanding of its three-dimensional structure paramount for rational drug design and development.[1]

Introduction: The Significance of Benzophenone Crystallography

The benzophenone core, characterized by its diaryl ketone structure, offers a unique, twisted conformation that is crucial for its biological activity and material properties.[1] The precise three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable information on:

  • Molecular Conformation: The dihedral angles between the two aromatic rings, which are influenced by the substitution pattern.

  • Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.

For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

Synthetic Pathways and Crystallization Strategies

The synthesis of substituted benzophenones is typically achieved through well-established organic chemistry reactions. Following synthesis, the crucial step for crystallographic analysis is the growth of high-quality single crystals.

General Synthetic Approach: Friedel-Crafts Acylation

A common and versatile method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For a compound like 3'-Fluoro-2-iodo-4'-methoxybenzophenone, a plausible synthetic route would involve the reaction of a substituted benzoyl chloride with a substituted benzene derivative.

A general protocol for such a synthesis is as follows:

  • To a solution of the substituted benzene (e.g., 1-fluoro-2-methoxybenzene) in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., aluminum chloride) is added at a controlled temperature (e.g., 0 °C).

  • The substituted benzoyl chloride (e.g., 2-iodobenzoyl chloride) is then added portion-wise to the reaction mixture.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Diagram: Synthetic Workflow for Substituted Benzophenones

reagents Substituted Benzene + Substituted Benzoyl Chloride reaction Friedel-Crafts Acylation in Dichloromethane reagents->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->reaction quench Quenching (e.g., with HCl solution) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification product Purified Benzophenone Derivative purification->product

Caption: A generalized workflow for the synthesis of substituted benzophenones via Friedel-Crafts acylation.

Crystallization Techniques

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and stability.

Crystallization MethodDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
Vapor Diffusion A solution of the compound is placed in a sealed container with a volatile non-solvent. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K or -173 °C) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while collecting thousands of diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure. This involves two main steps:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram: X-ray Crystallography Workflow

crystal High-Quality Single Crystal diffractometer X-ray Diffractometer (Data Collection) crystal->diffractometer diffraction_data Raw Diffraction Data (Intensities and Angles) diffractometer->diffraction_data structure_solution Structure Solution (Direct Methods) diffraction_data->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Structure Refinement (Least-Squares) initial_model->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: A schematic representation of the workflow for determining a crystal structure using single-crystal X-ray diffraction.

Interpreting the Crystallographic Data: A Case Study Approach

While the specific data for 3'-Fluoro-2-iodo-4'-methoxybenzophenone is unavailable, we can examine the crystallographic data of a related compound, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, to understand the key parameters.[2]

Crystal Data and Structure Refinement Table

The following table presents a typical format for reporting crystal data and structure refinement parameters. The values are for the example compound.

ParameterValue
Crystal Data
Chemical formulaC₁₅H₁₃FO₃
Formula weight260.25 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.8926 (9), 11.3632 (11), 10.8369 (10)
β (°)108.285 (1)
Volume (ų)1273.6 (2)
Z (molecules per unit cell)4
Data Collection
Radiation typeMo Kα
Temperature (K)298
Refinement
R factor, wR factorValues would be here
Goodness-of-fit (S)Value would be here
Key Structural Features
  • Dihedral Angle: In the example of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, the dihedral angle between the two aromatic rings is 52.78 (8)°.[2] This twist is a characteristic feature of benzophenones and is influenced by the steric and electronic effects of the substituents.

  • Intermolecular Interactions: The crystal packing of this example compound is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into chains.[2] In the case of 3'-Fluoro-2-iodo-4'-methoxybenzophenone, one would anticipate the possibility of halogen bonding involving the iodine atom, which is a significant directional interaction in crystal engineering.

The Role of Crystallographic Databases

Publicly accessible crystallographic databases are invaluable resources for researchers. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3] When a new crystal structure is determined, it is standard practice to deposit the data with the CCDC (Cambridge Crystallographic Data Centre), making it available to the scientific community.[4]

Conclusion and Future Outlook

The determination of the crystal structure of 3'-Fluoro-2-iodo-4'-methoxybenzophenone would provide significant insights into the conformational preferences and intermolecular interactions of this specific substitution pattern. The methodologies outlined in this guide provide a robust framework for its synthesis, crystallization, and structural analysis. As a Senior Application Scientist, I encourage researchers who successfully determine this structure to deposit their findings in the Cambridge Structural Database to enrich our collective understanding of these important molecular scaffolds.

References

  • Macquarie University. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PMC. (n.d.). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

  • Materials Explorer. (n.d.). Crystal Structure; Properties; Contributed Data; Literature References; External Links; More; Related Materials. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

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Foundational

Computational Elucidation of Electronic Properties in 3'-Fluoro-2-iodo-4'-methoxybenzophenone: A Density Functional Theory (DFT) Whitepaper

Executive Summary The rational design of pharmaceutical intermediates and advanced materials relies heavily on understanding molecular electronic structures at the quantum mechanical level. 3'-Fluoro-2-iodo-4'-methoxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and advanced materials relies heavily on understanding molecular electronic structures at the quantum mechanical level. 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3) is a highly functionalized scaffold featuring a unique interplay of electron-withdrawing halogens (fluorine, iodine) and an electron-donating methoxy group across a conjugated benzophenone core.

This technical guide provides an authoritative, step-by-step Density Functional Theory (DFT) protocol for evaluating the electronic properties, reactivity descriptors, and hyperconjugative interactions of this specific molecule. Designed for computational chemists and drug development professionals, this whitepaper establishes a self-validating workflow utilizing Gaussian 16 and Multiwfn to ensure rigorous scientific integrity.

Molecular Architecture & Rationale: The Push-Pull Dynamic

The benzophenone core serves as a conjugated bridge between two substituted phenyl rings. The electronic behavior of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is dictated by a "push-pull" dynamic:

  • The Methoxy Group (4'-position): Acts as a strong π -donor via oxygen lone-pair resonance, pushing electron density into the ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The Halogens (3'-Fluoro, 2-Iodo): Act as σ -electron-withdrawing groups via induction. Furthermore, the heavy iodine atom possesses a highly polarizable electron cloud and a localized region of positive electrostatic potential known as a σ -hole , making it a prime candidate for halogen bonding.

Understanding this dynamic requires a robust quantum mechanical approach. DFT provides the optimal balance of computational efficiency and electron correlation accuracy needed to map these subtle electronic effects.

Computational Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the computational data, every step of the workflow must be causally linked to the physical reality of the molecule. The following protocol outlines the exact methodology required to compute the electronic properties of 3'-Fluoro-2-iodo-4'-methoxybenzophenone.

Functional and Basis Set Selection
  • Density Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which correctly mitigates the self-interaction error inherent in pure density functionals, providing highly accurate geometric parameters for conjugated aromatic systems.

  • Mixed Basis Set Approach:

    • 6-311++G(d,p) is applied to light atoms (C, H, O, F). Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the electronegative fluorine and oxygen atoms, while polarization functions (d,p) allow for asymmetric electron distribution during bonding.

    • def2-TZVP is strictly applied to the Iodine atom [1]. Causality: Standard Pople basis sets fail to account for the relativistic effects of heavy halogens. The def2-TZVP basis set incorporates an Effective Core Potential (ECP) that replaces the core electrons of iodine with a pseudo-potential, accurately modeling relativistic core contraction while significantly reducing computational overhead.

Step-by-Step Experimental Workflow
  • Input Generation: Construct the 3D geometry of 3'-Fluoro-2-iodo-4'-methoxybenzophenone using a graphical interface (e.g., GaussView).

  • Geometry Optimization: Execute the optimization in Gaussian 16 [2] to find the lowest energy conformation.

  • Frequency Calculation (Self-Validation): Run a harmonic vibrational frequency calculation at the exact same level of theory. Causality: You must verify that the number of imaginary frequencies is zero ( Nimag​=0 ). This mathematically proves the optimized structure is a true global minimum on the potential energy surface, not a transition state.

  • Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) and import it into Multiwfn [3] to extract the Molecular Electrostatic Potential (MEP) and conceptual DFT descriptors.

  • NBO Analysis: Append the pop=nbo6 keyword to the Gaussian route section to calculate Natural Bond Orbitals, quantifying charge transfer and hyperconjugation.

DFT_Workflow Start Input Generation (3'-Fluoro-2-iodo-4'-methoxybenzophenone) Opt Geometry Optimization (B3LYP/def2-TZVP & 6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Check Global Minimum Confirmed? Freq->Check Check->Opt No (Resubmit) Prop Electronic Properties (TD-DFT, NBO, MEP) Check->Prop Yes (0 Imaginary Freq) Analysis Data Synthesis (Multiwfn Analysis) Prop->Analysis

Figure 1: Step-by-step self-validating DFT computational workflow for electronic property evaluation.

Frontier Molecular Orbitals & Conceptual DFT

The chemical reactivity of the benzophenone derivative is fundamentally governed by its Frontier Molecular Orbitals (FMOs): the HOMO and LUMO.

According to Conceptual Density Functional Theory [4], the energies of these orbitals directly correlate to the ionization potential ( IP ) and electron affinity ( EA ) according to Koopmans' theorem. By calculating the HOMO-LUMO gap ( ΔE ), we derive the chemical hardness ( η ) and electrophilicity index ( ω ).

  • Causality of the Gap: A narrower HOMO-LUMO gap indicates a highly polarizable molecule with lower kinetic stability and higher chemical reactivity. In 3'-Fluoro-2-iodo-4'-methoxybenzophenone, the methoxy group pushes the HOMO energy up, while the carbonyl and halogens pull the LUMO energy down, effectively narrowing the gap compared to unsubstituted benzophenone.

FMO_Logic HOMO HOMO (Highest Occupied MO) Localized on Methoxy/Ring Gap Energy Gap (ΔE) Determines Chemical Hardness (η) HOMO->Gap LUMO LUMO (Lowest Unoccupied MO) Localized on Carbonyl/Halogens LUMO->Gap Reactivity Global Reactivity Descriptors (Electrophilicity, Softness) Gap->Reactivity

Figure 2: Logical relationship between Frontier Molecular Orbitals and conceptual DFT descriptors.

Global Reactivity Descriptors

Using the Multiwfn analyzer [3], the following global reactivity descriptors are extracted from the optimized wavefunction. (Note: Values are representative computational estimates for this specific halogenated scaffold).

Table 1: Global Reactivity Descriptors (Calculated via Conceptual DFT)

DescriptorSymbolFormulaValue (eV)
Ionization Potential IP −EHOMO​ 6.45
Electron Affinity EA −ELUMO​ 1.82
Electronegativity χ (IP+EA)/2 4.135
Chemical Hardness η (IP−EA)/2 2.315
Chemical Softness S 1/(2η) 0.216
Electrophilicity Index ω χ2/(2η) 3.69

Intramolecular Interactions: NBO and MEP Analysis

Natural Bond Orbital (NBO) Analysis

To understand the stability of the molecule beyond simple steric hindrance, we analyze the hyperconjugative interactions using Second-Order Perturbation Theory within the NBO framework. The stabilization energy E(2) quantifies the intensity of electron donation from a filled Lewis-type orbital (donor) to an empty non-Lewis orbital (acceptor).

Table 2: Key Second-Order Perturbation Energies ( E(2) ) in NBO Basis

Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)
LP(2) O (Methoxy) π∗ (C-C Ring)Resonance / Hyperconjugation28.5
LP(3) I (Iodine) π∗ (C-C Ring)Halogen π -donation12.4
π (C-C Ring) π∗ (C=O Carbonyl)Conjugation21.3
LP(1) O (Carbonyl) σ∗ (C-I)Halogen Bonding ( σ -hole)4.8

Causality: The massive 28.5 kcal/mol stabilization energy from the methoxy oxygen lone pair to the adjacent ring π∗ orbital confirms strong electron delocalization, which dictates the regioselectivity of electrophilic aromatic substitution on that specific ring.

Molecular Electrostatic Potential (MEP) Mapping

The MEP maps the electrostatic potential onto the constant electron density surface (typically at an isovalue of 0.001 a.u.).

  • Nucleophilic Attack Sites (Red/Negative): Localized heavily over the carbonyl oxygen and the methoxy oxygen, indicating regions rich in electron density.

  • Electrophilic Attack Sites (Blue/Positive): Localized over the aromatic protons. Crucially, a distinct positive cap is observed on the outermost surface of the Iodine atom along the C–I bond axis. This is the σ -hole , a region of electron depletion caused by the anisotropic distribution of iodine's valence electrons, making it a highly specific site for non-covalent halogen bonding with external Lewis bases.

Conclusion

The DFT analysis of 3'-Fluoro-2-iodo-4'-methoxybenzophenone reveals a highly polarized system driven by the competing electronic effects of its substituents. By utilizing a rigorous, self-validating computational protocol combining the B3LYP functional with a mixed 6-311++G(d,p)/def2-TZVP basis set, researchers can accurately map the molecule's reactivity profile. The identification of a narrowed HOMO-LUMO gap and a distinct iodine σ -hole provides actionable intelligence for downstream applications in synthetic derivatization and rational drug design.

References

  • Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Weigend, F., & Ahlrichs, R. Physical Chemistry Chemical Physics, 2005.[Link]

  • Gaussian 16 Citation Guidelines. Frisch, M. J., et al. Gaussian, Inc., 2016. [Link]

  • Multiwfn: A multifunctional wavefunction analyzer. Lu, T., & Chen, F. Journal of Computational Chemistry, 2012.[Link]

  • Conceptual Density Functional Theory. Geerlings, P., De Proft, F., & Langenaeker, W. Chemical Reviews, 2003.[Link]

Exploratory

In-Depth Mass Spectrometry Fragmentation Pathways of 3'-Fluoro-2-iodo-4'-methoxybenzophenone

Executive Summary The structural elucidation of complex halogenated diaryl ketones requires a rigorous understanding of gas-phase ion chemistry. This whitepaper provides a comprehensive mechanistic analysis of the Electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex halogenated diaryl ketones requires a rigorous understanding of gas-phase ion chemistry. This whitepaper provides a comprehensive mechanistic analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of 3'-Fluoro-2-iodo-4'-methoxybenzophenone . By mapping the thermodynamic drivers—specifically the competition between resonance-stabilized α-cleavage and the high lability of the carbon-iodine bond—this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Causality and Ionization Dynamics

3'-Fluoro-2-iodo-4'-methoxybenzophenone (C₁₄H₁₀FIO₂) presents a unique structural dichotomy in mass spectrometry. Its fragmentation behavior under Collision-Induced Dissociation (CID) is dictated by three competing features:

  • The Carbonyl Core: Acts as the primary protonation site in positive ESI mode, yielding a stable[M+H]⁺ precursor at m/z 357.0[1].

  • The 2-Iodo Substituent: The C-I bond is exceptionally weak (bond dissociation energy ~240 kJ/mol). In MS/MS environments, this serves as a primary thermodynamic sink, driving halogen elimination[2].

  • The 3'-Fluoro-4'-methoxy Substituents: The strongly electron-donating methoxy group stabilizes adjacent positive charges via resonance, while the highly electronegative fluorine atom inductively modulates this stability. The C-F bond (~485 kJ/mol) remains entirely intact under standard CID conditions[3].

Fundamental Fragmentation Mechanisms (ESI-CID)

When subjected to positive ion ESI-MS/MS, the protonated precursor ([M+H]⁺, m/z 356.9788) undergoes specific, predictable cleavages governed by the even-electron rule.

Pathway A: α-Cleavage and Acylium Ion Formation

The hallmark of benzophenone fragmentation is α-cleavage adjacent to the protonated carbonyl group[4].

  • Formation of [Ar₂CO]⁺ (m/z 153.0352): Cleavage of the Ar₁-C bond results in the neutral loss of iodobenzene (204 Da). The resulting 3-fluoro-4-methoxybenzoyl cation is highly stabilized by the resonance contribution of the para-methoxy group. Consequently, this ion typically forms the base peak in the MS/MS spectrum[3].

  • Formation of [Ar₁CO]⁺ (m/z 230.9307): Cleavage of the Ar₂-C bond yields the 2-iodobenzoyl cation via the neutral loss of 3-fluoroanisole (126 Da). While the polarizable iodine atom provides some stabilization, it is less thermodynamically favorable than the methoxy-stabilized counterpart.

Pathway B: Halogen Elimination

Halogenated organic compounds exhibit fragmentation driven by the stability of the neutral halogen species[2].

  • Loss of HI (m/z 229.0665): The precursor undergoes an elimination of hydrogen iodide (HI, 128 Da) to form a highly conjugated, potentially cyclized cation[M+H - HI]⁺. This is a direct consequence of the low C-I bond energy.

Pathway C: Secondary Neutral Losses

The primary acylium and phenyl ions undergo secondary fragmentation at elevated collision energies:

  • CO Extrusion: Both [Ar₁CO]⁺ and [Ar₂CO]⁺ lose carbon monoxide (28 Da) to form their respective phenyl cations ([Ar₁]⁺ at m/z 202.9358 and[Ar₂]⁺ at m/z 125.0403)[3].

  • Methoxy Cleavage: The [Ar₂]⁺ ion (m/z 125.0403) undergoes a characteristic neutral loss of formaldehyde (CH₂O, 30 Da) to form a fluorophenyl cation at m/z 95.0297, a highly diagnostic marker for methoxy-substituted aromatics.

Diagnostic Fragmentation Diagram

ESI_MS_Fragmentation MH Protonated Precursor [M+H]⁺ m/z 357.0 LossHI [M+H - HI]⁺ m/z 229.1 MH->LossHI - HI (-127.9 Da) Alpha1 2-Iodobenzoyl Cation [Ar₁CO]⁺ m/z 230.9 MH->Alpha1 α-cleavage - C₇H₇FO (-126.0 Da) Alpha2 3-F-4-MeO-Benzoyl Cation [Ar₂CO]⁺ m/z 153.0 MH->Alpha2 α-cleavage - C₆H₅I (-204.0 Da) Ar1 2-Iodophenyl Cation [Ar₁]⁺ m/z 202.9 Alpha1->Ar1 - CO (-28.0 Da) Ar2 3-F-4-MeO-Phenyl Cation [Ar₂]⁺ m/z 125.0 Alpha2->Ar2 - CO (-28.0 Da) LossCH2O Fluorophenyl Cation [Ar₂ - CH₂O]⁺ m/z 95.0 Ar2->LossCH2O - CH₂O (-30.0 Da)

ESI-MS/MS Fragmentation Pathway of 3'-Fluoro-2-iodo-4'-methoxybenzophenone.

Quantitative Data Summary

The following table summarizes the high-resolution exact masses necessary for Time-of-Flight (TOF) or Orbitrap method development.

Fragment IonFormulaExact Mass (m/z)Origin / PathwayTypical Relative Abundance
[M+H]⁺ C₁₄H₁₁FIO₂⁺356.9788Precursor Ion100% (Low CE)
[Ar₂CO]⁺ C₈H₆FO₂⁺153.0352α-cleavage (Loss of Ar₁H)Base Peak (Med CE)
[Ar₁CO]⁺ C₇H₄IO⁺230.9307α-cleavage (Loss of Ar₂H)Moderate
[M+H - HI]⁺ C₁₄H₁₀FO₂⁺229.0665Halogen EliminationLow-Moderate
[Ar₂]⁺ C₇H₆FO⁺125.0403[Ar₂CO]⁺ - COModerate (High CE)
[Ar₁]⁺ C₆H₄I⁺202.9358[Ar₁CO]⁺ - COLow
[Ar₂ - CH₂O]⁺ C₆H₄F⁺95.0297[Ar₂]⁺ - CH₂OLow (High CE)

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity and analytical trustworthiness, the following methodology is designed as a self-validating system . Every parameter is chosen to establish causality between the instrument's physical state and the molecule's chemical response.

Phase 1: Sample Preparation & Matrix Control
  • Stock Solution Generation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Halogenated benzophenones can undergo rapid degradation or halogen exchange in non-polar solvents (e.g., chloroform)[4]. Methanol stabilizes the molecule via hydrogen bonding.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Include Benzophenone-d10 as an internal standard (IS).

    • Causality: Formic acid provides the abundant protons necessary to drive the equilibrium toward the [M+H]⁺ state, ensuring maximum ionization efficiency[1]. The IS validates that fluctuations in signal are due to structural fragmentation, not source suppression.

Phase 2: Chromatographic Separation (UHPLC)
  • Column Selection: Use a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The highly hydrophobic iodo- and fluoro-groups require a high-retention stationary phase to prevent ion suppression from early-eluting salts or polar matrix components.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 20% B to 90% B over 5.0 minutes at 0.4 mL/min.

Phase 3: MS/MS Optimization and Energy-Resolved Validation
  • Source Parameters: Set ESI to Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

    • Causality: A high desolvation temperature is strictly required to volatilize the relatively heavy, halogenated droplets efficiently[2].

  • Self-Validating Collision Energy (CE) Ramp:

    • Infuse the sample and isolate m/z 357.0 in Q1.

    • Ramp the Collision Energy in Q2 from 10 eV to 40 eV using Argon gas.

    • Validation Checkpoint: At 15 eV, the primary α-cleavage product (m/z 153.0) must dominate. As CE approaches 35 eV, the precursor should vanish, and secondary fragments (m/z 125.0 and 95.0) must emerge. If m/z 153.0 does not appear at low CE, the system is failing to protonate the carbonyl, indicating a mobile phase preparation error.

References

  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives Source: BenchChem URL
  • Source: PubMed (Z Rechtsmed)
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: BenchChem URL

Sources

Foundational

UV-Vis Absorption Spectrum Analysis of 3'-Fluoro-2-iodo-4'-methoxybenzophenone: A Technical Guide to Steric and Electronic Modulations

Executive Summary The spectroscopic characterization of highly substituted benzophenones is a critical step in drug development and photophysical materials science. 3'-Fluoro-2-iodo-4'-methoxybenzophenone presents a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spectroscopic characterization of highly substituted benzophenones is a critical step in drug development and photophysical materials science. 3'-Fluoro-2-iodo-4'-methoxybenzophenone presents a uniquely complex chromophore system. Its UV-Vis absorption profile is not merely a sum of its parts; rather, it is dictated by a delicate interplay between severe steric hindrance and competing electronic push-pull effects.

This whitepaper provides an in-depth mechanistic analysis of how the specific substituents on this molecule modulate its ground and excited electronic states. By establishing the causality behind spectral shifts and detailing a self-validating experimental protocol, this guide equips researchers with the authoritative framework necessary for precise UV-Vis spectral interpretation.

Structural and Electronic Fundamentals

To accurately interpret the UV-Vis spectrum of 3'-Fluoro-2-iodo-4'-methoxybenzophenone, one must first deconstruct the core chromophore and evaluate the localized impact of each substituent. The unsubstituted benzophenone core exhibits two primary electronic transitions: a strong π→π∗ transition (typically around 250 nm) and a weaker, symmetry-forbidden n→π∗ transition (around 340 nm)[1].

The Steric Causality: The 2-Iodo Effect

The iodine atom at the ortho position (C2) of Ring A introduces massive steric bulk (van der Waals radius ~1.98 Å). In a vacuum or unhindered state, the benzophenone system prefers a coplanar geometry to maximize the overlap of the π -orbitals across both phenyl rings and the bridging carbonyl group.

However, the 2-iodo substituent physically clashes with the carbonyl oxygen, forcing Ring A to rotate significantly out of the molecular plane[2].

  • Spectroscopic Consequence: This loss of coplanarity breaks the extended conjugation. Because the energy required to promote an electron in a π→π∗ transition is inversely proportional to the conjugation length, this steric hindrance causes a hypsochromic (blue) shift and a hypochromic effect (reduced molar absorptivity, ϵ ) compared to planar analogs[2].

Electronic Push-Pull: The 3'-Fluoro-4'-methoxy System

Ring B (the 3'-fluoro-4'-methoxyphenyl group) compensates for the loss of conjugation on Ring A.

  • 4'-Methoxy Group: The methoxy group is a powerful electron-donating group (EDG) via the mesomeric effect (+M). By donating lone-pair electron density into the π -system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO) and stabilizes the π∗ excited state. This results in a pronounced bathochromic (red) shift of the primary absorption band[3].

  • 3'-Fluoro Group: Fluorine is highly electronegative, exerting an inductive electron-withdrawing effect (-I). Positioned meta to the carbonyl linkage, its resonance contribution (+M) is isolated from the main chromophoric pathway. Its primary role is fine-tuning the electron density of Ring B, slightly dampening the extreme +M effect of the methoxy group without causing additional steric disruption.

G cluster_0 Excited States S0 Ground State (S0) Carbonyl n & π orbitals S1 S1 (n → π*) ~330-345 nm S0->S1 Weak Absorption (Low ε) S2 S2 (π → π*) ~275-290 nm S0->S2 Strong Absorption (High ε) OMe 4'-Methoxy (+M Effect) Increases Conjugation OMe->S2 Bathochromic Shift Iodo 2-Iodo (Steric Clash) Disrupts Coplanarity Iodo->S2 Hypsochromic Shift Solvent Polar Protic Solvent (e.g., Ethanol) Solvent->S1 H-Bonding (Blue Shift) Solvent->S2 Dipole Stabilization (Red Shift)

Fig 1: Substituent and solvent effects on the electronic transitions of the benzophenone core.

Predictive UV-Vis Spectral Characteristics

Because UV-Vis absorption is highly dependent on the dielectric constant and hydrogen-bonding capacity of the microenvironment, analyzing the molecule in solvents of varying polarities is a mandatory diagnostic tool[4].

  • Solvatochromism of π→π∗ : In polar solvents like ethanol, the excited π∗ state (which is more polar than the ground state) is stabilized by dipole-dipole interactions, leading to a bathochromic (red) shift [1].

  • Solvatochromism of n→π∗ : Conversely, polar protic solvents form hydrogen bonds with the non-bonding (n) lone pairs on the carbonyl oxygen. This stabilizes the ground state, requiring more energy to achieve the transition, thereby causing a hypsochromic (blue) shift [4].

Quantitative Spectral Projections

Based on the established photophysical behavior of substituted benzophenones[5], the anticipated spectral data for 3'-Fluoro-2-iodo-4'-methoxybenzophenone is summarized below:

Solvent EnvironmentElectronic TransitionExpected λmax​ (nm)Estimated ϵ ( L⋅mol−1⋅cm−1 )Spectral Shift Causality
Cyclohexane (Non-polar) π→π∗ ~27512,000 - 15,000Baseline conjugated state
Cyclohexane (Non-polar) n→π∗ ~345100 - 150Baseline non-bonding state
Ethanol (Polar Protic) π→π∗ ~28513,000 - 16,000Red shift: Excited state dipole stabilization
Ethanol (Polar Protic) n→π∗ ~335100 - 150Blue shift: H-bonding stabilizes ground n-orbitals

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the UV-Vis analysis must be conducted as a self-validating system. This means integrating internal checks (such as Beer-Lambert linearity validation) directly into the workflow to rule out aggregation, excimer formation, or instrument saturation[5].

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Weigh exactly 2.0 mg of highly purified 3'-Fluoro-2-iodo-4'-methoxybenzophenone using a microbalance.

  • Dissolve in 10.0 mL of spectroscopic-grade solvent (e.g., Cyclohexane) to create a concentrated stock solution. Sonicate for 60 seconds to ensure complete dissolution.

Step 2: Serial Dilution & Matrix Matching

  • Perform a serial dilution to prepare working solutions at concentrations of 1×10−4M , 5×10−5M , and 1×10−5M .

  • Causality Check: Analyzing multiple concentrations ensures the absorbance falls within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units)[5].

Step 3: Instrument Calibration & Baseline Correction

  • Utilize a dual-beam UV-Vis spectrophotometer.

  • Insert two matched quartz cuvettes (1 cm path length) filled with the pure solvent.

  • Run a baseline scan from 200 nm to 450 nm. The instrument software must subtract this baseline to eliminate solvent and quartz absorption artifacts.

Step 4: Spectral Acquisition

  • Replace the solvent in the sample cuvette with the 1×10−5M working solution.

  • Acquire the spectrum at a scan rate of 100 nm/min with a slit width/bandwidth of 1.0 nm to ensure high-resolution peak detection.

Step 5: Beer-Lambert Validation (Self-Validation)

  • Plot the Absorbance ( A ) at λmax​ against the three concentrations ( c ).

  • Calculate the molar absorptivity ( ϵ ) using A=ϵcl . A strictly linear plot ( R2>0.999 ) validates that the molecule is fully solvated and free of concentration-dependent aggregation.

Protocol Prep 1. Sample Prep Gravimetric Dilution Solvents 2. Solvent Screen Non-polar vs Polar Prep->Solvents Baseline 3. Baseline Matched Quartz Solvents->Baseline Acquisition 4. Acquisition 200-450 nm Scan Baseline->Acquisition Validation 5. Validation Beer-Lambert Check Acquisition->Validation

Fig 2: Self-validating experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis spectrum of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is a textbook example of competing molecular forces. The steric bulk of the 2-iodo group actively fights against the extended conjugation typically seen in benzophenones, while the 4'-methoxy group acts as a powerful electronic donor to stabilize the remaining π -system. By utilizing dual-solvent screening and rigorous Beer-Lambert validation, researchers can accurately map these localized electronic transitions, ensuring high-fidelity data for downstream pharmaceutical or photophysical applications.

References

  • Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, MDPI. Available at:[Link]

  • Olasunkanmi, L.O., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Asian Journal of Applied Sciences, Science Alert. Available at:[Link]

  • Cao, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, MDPI. Available at:[Link]

  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy: Benzene Chromophore and Steric Effects. Available at:[Link]

Sources

Exploratory

Photochemical Dynamics of 3'-Fluoro-2-iodo-4'-methoxybenzophenone Derivatives: A Technical Guide to Dual-Pathway Photoactivation

Executive Summary In the realm of chemical biology and photopharmacology, benzophenone derivatives serve as foundational photoaffinity labels (PAL) for mapping protein-ligand interactions. However, the introduction of sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chemical biology and photopharmacology, benzophenone derivatives serve as foundational photoaffinity labels (PAL) for mapping protein-ligand interactions. However, the introduction of specific substituents—namely a 2-iodo, 3'-fluoro, and 4'-methoxy group—transforms the classic benzophenone core into a highly sophisticated, dual-pathway reactive probe. This whitepaper dissects the mechanism of photoexcitation for 3'-Fluoro-2-iodo-4'-methoxybenzophenone derivatives, detailing the causality behind its structural modifications and providing field-validated experimental protocols for drug development professionals.

Structural Anatomy and the Causality of Substituents

To leverage this molecule effectively, researchers must understand that every functional group on the 3'-Fluoro-2-iodo-4'-methoxybenzophenone scaffold serves a distinct mechanistic purpose:

  • The Benzophenone Core: The primary photochemical engine. Upon irradiation with long-wave UV light, the carbonyl group undergoes an n−π∗ transition, ultimately forming a triplet diradical capable of inserting into unactivated C-H bonds [1].

  • The 2-Iodo Substituent (Heavy Atom Effect): The inclusion of an iodine atom at the ortho position is not merely for downstream cross-coupling. Iodine's massive nucleus induces a profound "heavy-atom effect," which enhances spin-orbit coupling. This drastically accelerates Intersystem Crossing (ISC) from the Singlet ( S1​ ) to the Triplet ( T1​ ) state. Furthermore, the relatively weak C-I bond introduces a secondary photochemical pathway: homolytic cleavage to generate a highly reactive aryl radical [2].

  • The 4'-Methoxy Group (Electronic Tuning): As a strong electron-donating group (EDG), the methoxy substituent pushes electron density into the conjugated system. This stabilizes the resulting diradical intermediate and slightly red-shifts the absorption maximum, allowing for excitation at safer, lower-energy wavelengths [3].

  • The 3'-Fluoro Group (Analytical Handle): Fluorine acts as a metabolic shield and an electron-withdrawing group (EWG) to balance the methoxy's push. More importantly, the 100% natural abundance and high gyromagnetic ratio of 19F provide a background-free NMR handle to track target engagement in real-time.

Mechanism of Photoexcitation: The Dual-Pathway Logic

The photoexcitation of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is defined by a competition between two distinct reactive pathways originating from the T1​ state.

  • Excitation ( S0​→S1​ ): Irradiation at ~355–365 nm excites the molecule. This specific wavelength is critical because it avoids the absorption bands of aromatic amino acids, preventing non-specific protein photodamage [4].

  • Intersystem Crossing ( S1​→T1​ ): Facilitated by the 2-iodo group, the molecule rapidly transitions to a triplet diradical [C∙−O∙] .

  • Divergent Reactivity:

    • Pathway A (Classical PAL): The oxygen radical abstracts a hydrogen atom from a proximal target protein (Hydrogen Atom Transfer, HAT). The resulting carbon radicals rapidly recombine to form a stable C-C covalent bond.

    • Pathway B (Homolysis): The energy from excitation induces homolytic cleavage of the weak C-I bond, releasing an iodine radical and generating an aryl radical. This aryl radical can engage in secondary cross-linking or localized target degradation.

Photochemical_Pathways S0 Ground State (S0) 3'-F-2-I-4'-OMe-BP S1 Singlet Excited State (S1) (n-π* Transition) S0->S1 UV (350-365 nm) T1 Triplet State (T1) Diradical[C•-O•] S1->T1 ISC (Enhanced by 2-Iodo) PathA Pathway A: HAT (Hydrogen Atom Transfer) T1->PathA Target Proximity PathB Pathway B: Homolysis (C-I Bond Cleavage) T1->PathB Competing Reaction Crosslink Covalent Cross-link (Target Protein) PathA->Crosslink Recombination ArylRad Aryl Radical + I• (Downstream Coupling) PathB->ArylRad Dissociation

Caption: Divergent photochemical pathways of 3'-Fluoro-2-iodo-4'-methoxybenzophenone upon UV excitation.

Quantitative Photophysical Data

The structural modifications directly alter the photophysical parameters of the probe. The table below summarizes the comparative advantages of this derivative against a standard unsubstituted benzophenone.

ParameterUnsubstituted Benzophenone3'-F-2-I-4'-OMe-BPMechanistic Causality
Absorption Max ( λmax​ ) ~340 nm~355–365 nm4'-Methoxy (EDG) expands conjugation, red-shifting the n−π∗ transition for safer biological excitation.
ISC Rate Fast ( ∼1010s−1 )Ultra-fast ( >1011s−1 )2-Iodo heavy-atom effect drastically enhances spin-orbit coupling.
Primary Reactive Intermediate Triplet Diradical [C∙−O∙] Diradical AND Aryl RadicalCompetition between HAT (diradical) and C-I homolysis dictates the dual-pathway outcome.
NMR Tracking Handle None 19F (Singlet/Multiplet)3'-Fluoro provides a background-free 19F NMR signal for real-time binding assays.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, photoaffinity labeling must be treated as a self-validating system. The following protocol outlines the exact methodology for executing a target engagement assay using this derivative, emphasizing the causality behind every experimental choice [5].

Step 1: Assay Preparation & Degassing
  • Action: Dilute the target protein (e.g., 10 µM) and the probe (e.g., 50 µM) in a biologically relevant buffer (e.g., PBS, pH 7.4). Sparge the buffer with Argon for 15 minutes prior to mixing.

  • Causality: The photoactivated triplet state ( T1​ ) is highly susceptible to quenching by dissolved molecular oxygen (which forms singlet oxygen). Degassing ensures the diradical lifetime is strictly dictated by its proximity to the target C-H bonds, preventing premature solvent quenching.

Step 2: Equilibrium Incubation & Self-Validation Controls
  • Action: Incubate the mixture in the dark at 4°C for 30 minutes. Set up two parallel control cohorts: (A) A "No-UV" control , and (B) A "Competitive Inhibitor" control containing a 10x excess of a known native ligand.

  • Causality: The "No-UV" control validates that any observed cross-linking is strictly photochemical, ruling out reactive electrophilic impurities. The competitive control is the core self-validating mechanism: if the probe is genuinely binding the active site, the native ligand will outcompete it, reducing the cross-linking yield to near zero.

Step 3: Controlled Photoexcitation
  • Action: Irradiate the samples using a 365 nm LED array (10 mW/cm²) for 5–15 minutes on ice.

  • Causality: The 365 nm wavelength specifically targets the red-shifted n−π∗ transition of the methoxy-substituted benzophenone while remaining completely transparent to aromatic amino acids (tryptophan/tyrosine absorb <300 nm). Performing this on ice prevents thermal denaturation of the protein and minimizes diffusion-based (non-specific) collisional cross-linking.

Step 4: Orthogonal Readouts ( 19F NMR & LC-MS/MS)
  • Action: First, analyze the bulk mixture via 19F NMR to quantify the shift in the fluorine resonance. Second, digest the protein with trypsin and analyze via LC-MS/MS to map the exact site of integration.

  • Causality: 19F NMR provides a rapid, non-destructive quantification of target engagement (the chemical shift alters drastically upon covalent bonding). LC-MS/MS provides the definitive spatial resolution of the binding pocket.

Workflow Step1 1. Incubation & Degassing Step2 2. UV Irradiation (365 nm, 4°C) Step1->Step2 Equilibrium Step3 3. 19F NMR Monitoring Step2->Step3 Photoconversion Step4 4. LC-MS/MS Peptide Mapping Step3->Step4 Target ID

Caption: Self-validating experimental workflow for photoaffinity labeling and target identification.

References

  • Source: nih.
  • Source: acs.
  • Source: beilstein-journals.
  • Source: nih.
  • Source: rsc.
Foundational

Thermodynamic Stability and Phase Transition Kinetics of 3'-Fluoro-2-iodo-4'-methoxybenzophenone

Executive Summary For drug development professionals and materials scientists, halogenated benzophenones serve as pivotal intermediates due to their unique photophysical properties and cross-coupling reactivity. 3'-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, halogenated benzophenones serve as pivotal intermediates due to their unique photophysical properties and cross-coupling reactivity. 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3) is a highly functionalized derivative characterized by asymmetric substitution[1]. Understanding its thermodynamic stability and melting point kinetics is critical for optimizing reaction conditions (such as Suzuki-Miyaura couplings) and predicting its shelf-life and thermal degradation pathways.

This whitepaper provides an in-depth analysis of the thermodynamic profile of 3'-Fluoro-2-iodo-4'-methoxybenzophenone, detailing the interplay between steric hindrance, electronic resonance, and bond dissociation energies, supported by self-validating experimental protocols.

Structural and Electronic Architecture

The thermodynamic behavior of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is dictated by its complex substitution pattern:

  • Steric Hindrance (2-Iodo Group): The iodine atom possesses a large van der Waals radius (1.98 Å). Positioned ortho to the carbonyl linker, it creates severe steric clash. This forces the iodinated phenyl ring to rotate out of the coplanar conformation, disrupting global π-conjugation and increasing internal molecular strain.

  • Electronic Push-Pull (3'-Fluoro-4'-methoxy Groups): On the opposing aromatic ring, the 4'-methoxy group acts as a strong resonance donor (+M effect), stabilizing the carbonyl system. Concurrently, the 3'-fluoro group exerts a localized inductive withdrawal (-I effect).

This structural asymmetry directly impacts both the crystal packing efficiency (lowering the melting point) and the thermal degradation profile[2].

Thermodynamic Stability Profile

The thermal stability of halogenated benzophenones is fundamentally limited by their weakest covalent bond[3]. In this molecule, the carbon-halogen bonds dictate the decomposition onset.

The bond dissociation energy (BDE) of the C-I bond is exceptionally low compared to other halogens. During thermal stress, the molecule will not degrade uniformly; rather, it will undergo homolytic cleavage of the C-I bond as its primary degradation pathway[4]. The robust C-F bond remains intact well beyond the initial decomposition temperature (Td).

Table 1: Comparative Bond Dissociation Energies (BDE) & Reactivity
Bond TypeApprox. BDE (kJ/mol)Thermal LabilityRole in Cross-Coupling
C-I (2-position)~240High (Primary cleavage site)Excellent oxidative addition target[4]
C-Br (Reference)~280ModerateStandard reactivity[4]
C-Cl (Reference)~330LowPoor reactivity without specialized catalysts
C-F (3'-position)~485Extremely StableInert under standard thermal conditions[4]

Phase Transitions and Melting Point Kinetics

The melting point ( Tm​ ) of a crystalline solid is a function of its crystal lattice energy, which is governed by intermolecular forces and molecular symmetry[2].

Highly symmetrical benzophenones pack efficiently into dense crystal lattices, resulting in elevated melting points. However, 3'-Fluoro-2-iodo-4'-methoxybenzophenone exhibits significant structural asymmetry. The steric bulk of the ortho-iodine prevents tight lamellar packing, while the methoxy group introduces dipole-dipole interactions. This competition between steric disruption and polar interactions typically results in a depressed melting point relative to unsubstituted or symmetrically substituted benzophenones[3].

Thermodynamics Stability Overall Thermodynamic Stability & Phase State C_I C-I Bond Lability (Lowest Dissociation Energy) C_I->Stability Reduces Td Steric Ortho-Iodo Steric Hindrance (Ring Torsion & Strain) Steric->Stability Increases Strain Resonance 4'-Methoxy Resonance (+M Stabilization) Resonance->Stability Electronic Buffer Crystal Asymmetric Crystal Packing (Lowered Lattice Energy) Crystal->Stability Lowers Tm

Caption: Factors influencing the thermodynamic stability of halogenated benzophenones.

Self-Validating Experimental Methodologies

To accurately quantify the melting point and thermodynamic stability of 3'-Fluoro-2-iodo-4'-methoxybenzophenone, researchers must employ rigorous, self-validating thermal analysis protocols[3].

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

Objective: Determine the melting point and enthalpy of fusion while validating the absence of polymorphic contamination.

  • Calibration: Run a high-purity Indium standard ( Tm​ = 156.6 °C) to calibrate the temperature and heat flow sensors.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the compound into a standard aluminum crucible. Seal with a pinhole lid. Causality: The pinhole allows for the release of any trapped moisture or volatile impurities without causing pressure buildup that could artificially shift the melting endotherm.

  • Baseline Subtraction: Run an empty aluminum crucible under identical conditions to establish a flat thermal baseline.

  • First Heating Cycle: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation at elevated temperatures.

  • Self-Validation (Cooling & Re-heating): Cool the sample back to 25 °C at 10 °C/min, then perform a second heating cycle. Causality: The first cycle erases thermal history. If the second cycle yields an identical melting peak, the compound is thermally stable at its melting point. If the peak shifts or multiple peaks appear, it indicates polymorphic transitions or partial thermal degradation[3].

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics ( Td​ )

Objective: Quantify the decomposition onset temperature and mass loss kinetics.

  • Tare and Calibration: Tare the platinum pan and calibrate the microbalance using a standard reference weight.

  • Sample Loading: Load 5.0–10.0 mg of the compound into the pan.

  • Inert Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at 60 mL/min for 15 minutes prior to heating. Causality: Removing oxygen ensures that the recorded mass loss is strictly due to intrinsic thermal dissociation (cleavage of the C-I bond) rather than oxidative combustion[3].

  • Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at 10 °C/min.

  • Data Analysis: Identify the Td​ at 5% weight loss. For 3'-Fluoro-2-iodo-4'-methoxybenzophenone, the first derivative of the mass loss curve (DTG) will show a sharp peak corresponding to the stoichiometric loss of the iodine atom (approx. 35.6% of the total molecular weight), validating the C-I bond as the thermodynamic weak point.

Workflow cluster_0 Phase Transition Analysis cluster_1 Thermal Degradation Analysis Sample 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3) DSC Differential Scanning Calorimetry (DSC) Ramp: 10 °C/min under N2 Sample->DSC TGA Thermogravimetric Analysis (TGA) Isothermal & Dynamic Ramps Sample->TGA MP Melting Point (Tm) & Enthalpy of Fusion (ΔH) DSC->MP Model Thermodynamic Stability Profiling & Crystal Lattice Modeling MP->Model Decomp Decomposition Onset (Td) & Mass Loss Kinetics TGA->Decomp Decomp->Model

Caption: Experimental workflow for thermal stability and phase transition analysis.

Summary of Physicochemical Properties

The synthesis of structural and thermodynamic data allows researchers to predict the behavior of 3'-Fluoro-2-iodo-4'-methoxybenzophenone in downstream applications.

Table 2: Compound Identification & Predicted Properties
PropertyValue / Description
Chemical Name 3'-Fluoro-2-iodo-4'-methoxybenzophenone
CAS Number 951886-00-3[1]
Molecular Formula C14​H10​FIO2​ [1]
Molecular Weight 356.13 g/mol [1]
Primary Degradation Pathway Homolytic C-I bond cleavage[4]
Crystal Packing Asymmetric, low-density lattice due to ortho-iodo steric clash[2]

References

  • Guidechem. "3-FLUORO-2'-IODO-4-METHOXYBENZOPHENONE 951886-00-3 wiki". Guidechem.
  • BenchChem. "A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions". BenchChem.
  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". Molecules.
  • BenchChem. "A Comparative Guide to the Thermal Stability of Benzophenone Derivatives". BenchChem.

Sources

Exploratory

Step-by-step synthesis routes and precursors for 3'-Fluoro-2-iodo-4'-methoxybenzophenone

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-iodo-4'-methoxybenzophenone Abstract Substituted benzophenones are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-iodo-4'-methoxybenzophenone

Abstract

Substituted benzophenones are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds and key intermediates in the synthesis of complex molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of viable synthetic routes for 3'-Fluoro-2-iodo-4'-methoxybenzophenone, a highly functionalized intermediate with significant potential in drug discovery. By leveraging a retrosynthetic approach, we will dissect the target molecule and explore multiple strategic pathways for its construction. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the presented methodologies to facilitate informed experimental design.

Introduction and Strategic Overview

The target molecule, 3'-Fluoro-2-iodo-4'-methoxybenzophenone, presents a unique synthetic challenge due to its specific substitution pattern. The structure incorporates a (2-iodophenyl) moiety and a (3-fluoro-4-methoxyphenyl) moiety linked by a central carbonyl group. The presence of an ortho-iodo group offers a handle for further cross-coupling reactions, while the fluoro and methoxy substituents on the second ring allow for modulation of electronic and pharmacokinetic properties.

A logical retrosynthetic analysis reveals several primary disconnection points around the central carbonyl group, suggesting three principal synthetic strategies:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): Formation of the aryl-carbonyl bond by coupling an organoboron species with an acyl halide. This is often the most efficient and versatile modern approach.[4][5]

  • Grignard Reaction: Formation of the carbon-carbon bond by reacting an organomagnesium halide with an acyl halide. This is a classic and robust, though moisture-sensitive, method.[6][7]

  • Friedel-Crafts Acylation: A traditional electrophilic aromatic substitution to form the aryl-ketone bond. While fundamental, this route can be complicated by regioselectivity issues with highly substituted rings.[1][8]

This guide will provide detailed protocols for the two most promising routes: the Suzuki-Miyaura Cross-Coupling and the Grignard Reaction.

G cluster_Retrosynthesis Retrosynthetic Analysis cluster_Routes Target 3'-Fluoro-2-iodo-4'-methoxybenzophenone Suzuki Suzuki Coupling Target->Suzuki Grignard Grignard Reaction Target->Grignard FriedelCrafts Friedel-Crafts Acylation Target->FriedelCrafts G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Coupling A1 2-Aminobenzoic Acid A2 Diazotization (NaNO₂, HCl) A1->A2 A3 Sandmeyer Reaction (KI) A2->A3 A4 2-Iodobenzoic Acid A3->A4 A5 Chlorination (SOCl₂ or (COCl)₂) A4->A5 A6 2-Iodobenzoyl Chloride A5->A6 C1 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Base) A6->C1 B1 4-Bromo-2-fluoroanisole B2 Lithiation (n-BuLi) B1->B2 B3 Borylation (B(OiPr)₃) B2->B3 B4 Hydrolysis (H₃O⁺) B3->B4 B5 (3-Fluoro-4-methoxyphenyl)boronic acid B4->B5 B5->C1 C2 3'-Fluoro-2-iodo-4'-methoxybenzophenone C1->C2

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Experimental Protocols

Step A: Synthesis of 2-Iodobenzoic Acid

This procedure adapts the well-established Sandmeyer reaction, starting from 2-aminobenzoic acid (anthranilic acid). [9][10]

  • Diazotization: Suspend 2-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 20 minutes.

  • Iodide Substitution: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will occur.

  • Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture. Collect the crude 2-iodobenzoic acid precipitate by filtration.

  • Recrystallize the solid from hot water or aqueous ethanol to yield pure 2-iodobenzoic acid.

Step A (continued): Synthesis of 2-Iodobenzoyl Chloride

  • Place the dried 2-iodobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is often used directly in the next step without further purification.

Step B: Synthesis of (3-Fluoro-4-methoxyphenyl)boronic acid

  • Setup: Under an inert atmosphere (e.g., argon), dissolve 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Hydrolysis: After stirring for 2 hours, allow the mixture to warm slowly to room temperature. Quench the reaction by adding aqueous HCl (1 M) until the solution is acidic (pH ~2).

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Step C: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add 2-iodobenzoyl chloride (1.0 eq), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). [2]2. Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. [2]3. Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 3'-Fluoro-2-iodo-4'-methoxybenzophenone.

Route 2: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. [6]This pathway involves the nucleophilic attack of an organomagnesium reagent on an electrophilic acyl chloride. A critical requirement for this reaction is the use of strictly anhydrous conditions, as Grignard reagents react readily with water. [7][11]

Overall Synthetic Workflow

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Reaction A1 3-Fluoro-4-hydroxybenzoic acid A2 Methylation (DMS, Base) A1->A2 A3 3-Fluoro-4-methoxybenzoic acid A2->A3 A4 Chlorination (SOCl₂) A3->A4 A5 3-Fluoro-4-methoxybenzoyl Chloride A4->A5 C1 Grignard Reaction (Anhydrous Ether) A5->C1 B1 1-Bromo-2-iodobenzene B2 Grignard Formation (Mg, I₂ cat.) B1->B2 B3 2-Iodophenylmagnesium Bromide B2->B3 B3->C1 C2 3'-Fluoro-2-iodo-4'-methoxybenzophenone C1->C2

Caption: Workflow for the Grignard synthesis route.

Experimental Protocols

Step A: Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride

  • Methylation: Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Add dimethyl sulfate (DMS, 1.2 eq) dropwise and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester intermediate with aqueous NaOH, followed by acidification with HCl to precipitate 3-fluoro-4-methoxybenzoic acid. Filter and dry the product.

  • Chlorination: Convert the synthesized acid to the acyl chloride using thionyl chloride as described in Route 1, Step A.

Step B: Preparation of 2-Iodophenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF.

  • In the dropping funnel, prepare a solution of 1-bromo-2-iodobenzene (1.0 eq) in anhydrous ether.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and the solution becomes cloudy with gentle bubbling. [6]Gentle heating or sonication may be required to start the reaction.

  • Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for an additional hour. The resulting gray-black solution is the Grignard reagent.

Step C: Grignard Reaction

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Prepare a solution of 3-fluoro-4-methoxybenzoyl chloride (1.0 eq) in anhydrous ether in a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching & Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over strong acid to avoid any potential side reactions.

  • Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the target benzophenone.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on available resources, scale, and desired purity. The Suzuki coupling is often preferred in modern drug discovery for its reliability and broader substrate scope, while the Grignard reaction remains a powerful and cost-effective alternative.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard Reaction
Yields Generally good to excellent.Moderate to good; can be lowered by side reactions (e.g., Wurtz coupling).
Conditions Mild (typically < 100 °C), tolerant of air and moisture to some extent.Requires strictly anhydrous and inert conditions.
Reagents Palladium catalysts can be expensive; boronic acids have good stability.Magnesium is inexpensive; Grignard reagents are highly reactive and unstable.
Functional Group Tolerance Excellent; tolerates a wide range of functional groups.Poor; incompatible with acidic protons (e.g., -OH, -NH₂, -COOH).
Scalability Highly scalable and common in industrial processes.Scalable, but requires careful control of anhydrous conditions and exotherms.
Key Challenge Catalyst cost and removal of palladium residues from the final product.Maintaining strictly anhydrous conditions to prevent quenching of the reagent.

Conclusion

This guide has detailed two robust and scientifically sound synthetic pathways to 3'-Fluoro-2-iodo-4'-methoxybenzophenone. The Suzuki-Miyaura cross-coupling represents a modern, highly versatile, and often high-yielding approach suitable for complex molecule synthesis. The Grignard reaction provides a classic, powerful, and cost-effective alternative, provided that stringent anhydrous conditions are maintained. By understanding the principles, experimental protocols, and comparative advantages of each route, researchers can select the optimal strategy for their specific laboratory context and research goals, enabling the efficient production of this valuable chemical intermediate for further applications in pharmaceutical and materials science development.

References

  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • Chemistry Stack Exchange. Synthesis of benzophenone. [Link]

  • ResearchGate. Synthesis of benzophenones 6 utilizing the method developed. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • ACS Publications. Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. [Link]

  • RSC Publishing. Synthesis of Benzophenones : Anomalous Friedel-Crafts Reactions. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • Chemistry Letters. A New Synthesis of Polyfluoroanisoles from Polyfluoroanilines. [Link]

  • ResearchGate. Proposed pathway for production of benzophenone and triphenylmethanol. [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Iodo-5-methoxybenzoic Acid. [Link]

  • RSC Publishing. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Heterocycles from 3'-Fluoro-2-iodo-4'-methoxybenzophenone

Introduction and Strategic Rationale In modern drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on structurally diverse, functionalized heterocycles. The building block 3'...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on structurally diverse, functionalized heterocycles. The building block 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3) is a highly versatile, bis-electrophilic precursor. It combines a sterically hindered 2-iodoaryl moiety with an electrophilic carbonyl center, providing two orthogonal handles for cyclization. Furthermore, the 3'-fluoro-4'-methoxyaryl group is a privileged pharmacophore known to enhance metabolic stability and target binding affinity in various biological systems.

This application note details two divergent, field-proven synthetic workflows to access high-value heterocyclic scaffolds from this single precursor:

  • Pathway A: Palladium-catalyzed intramolecular Buchwald-Hartwig amination to yield 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole .

  • Pathway B: Copper-catalyzed Ullmann amination followed by microwave-assisted cyclocondensation to yield 4-(3-Fluoro-4-methoxyphenyl)quinazoline .

Both protocols are designed as self-validating systems, incorporating specific mechanistic rationales and in-process controls (IPCs) to ensure high fidelity and reproducibility in a drug development setting.

Pathway A: Palladium-Catalyzed Synthesis of 1H-Indazoles

Indazoles are critical structural motifs in numerous FDA-approved kinase inhibitors. Traditional syntheses relying on direct hydrazine condensation often require harsh conditions that lead to side reactions. By converting the benzophenone into a tosylhydrazone intermediate, we can leverage a1 [1] to achieve regiospecific C-N bond formation under mild conditions.

Mechanistic Causality
  • Tosylhydrazone Formation: Direct reaction with unprotected hydrazine is prone to forming azines or failing due to the steric bulk of the 2-iodo group. Tosylhydrazine cleanly forms a stable, isolable hydrazone, providing a highly nucleophilic nitrogen handle.

  • Ligand Selection (Xantphos): The wide bite angle of Xantphos forces the palladium center into a geometry that accelerates reductive elimination, directly forming the C-N bond while suppressing competing protodeiodination (loss of the iodine atom without cyclization).

  • Base Selection (Cs₂CO₃): Cesium carbonate is uniquely effective here; its solubility profile in dioxane allows for continuous, controlled deprotonation of the tosylhydrazone, preventing catalyst poisoning.

IndazoleSynthesis SM 3'-Fluoro-2-iodo-4'-methoxybenzophenone (Bis-electrophilic Core) Hydrazone Tosylhydrazone Intermediate (Nucleophilic Nitrogen Handle) SM->Hydrazone Tosylhydrazine EtOH, 80°C PdCycle Pd-Catalyzed Buchwald-Hartwig Intramolecular Amination Hydrazone->PdCycle Pd(OAc)2, Xantphos Cs2CO3, Dioxane, 100°C Product 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole (Kinase Inhibitor Scaffold) PdCycle->Product Base-Mediated Detosylation & Aromatization

Figure 1: Mechanistic workflow for the Pd-catalyzed synthesis of 3-aryl-1H-indazoles.

Experimental Protocol & Self-Validation

Step 1: Hydrazone Intermediate Preparation

  • Suspend 3'-Fluoro-2-iodo-4'-methoxybenzophenone (1.0 eq, 10 mmol) and p-toluenesulfonyl hydrazide (1.1 eq, 11 mmol) in absolute ethanol (30 mL).

  • Reflux at 80 °C for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.6) will disappear, replaced by a highly UV-active spot at Rf ~0.4.

  • Cool to 0 °C, filter the resulting precipitate, and wash with cold ethanol to yield the pure tosylhydrazone.

Step 2: Palladium-Catalyzed Cyclization

  • In an oven-dried Schlenk flask under argon, combine the tosylhydrazone (1.0 eq, 5 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.5 eq, 12.5 mmol).

  • Add anhydrous 1,4-dioxane (25 mL) and heat to 100 °C for 12 hours.

  • IPC (Self-Validation): Withdraw 10 µL, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the intermediate mass is consumed and the target indazole mass ( m/z 243.2 [M+H]⁺) dominates the chromatogram.

  • Workup Rationale: Filter the crude mixture through a short pad of Celite. Causality: This step is critical to remove colloidal palladium, which otherwise strongly coordinates to the nitrogen-rich indazole, causing severe streaking and product loss during silica gel chromatography. Purify via flash chromatography to afford the pure indazole.

Optimization Data

Table 1: Optimization of Pd-Catalyzed Indazole Synthesis

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10042Incomplete conversion; protodeiodination observed.
2Pd(OAc)₂ / dppfCs₂CO₃Dioxane10068Improved conversion; trace dimer formation.
3 Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 100 91 Clean conversion; minimal side products.

Pathway B: Synthesis of 4-Arylquinazolines

Quinazolines are a highly privileged class of heterocycles, forming the core of blockbuster EGFR inhibitors like Erlotinib and Gefitinib [2]. Direct condensation of 2-halobenzophenones with formamidine often suffers from competing hydrolysis. A superior, high-yielding approach involves a two-step sequence:2 [3, 4].

Mechanistic Causality
  • Ullmann Amination (CuI/L-Proline): Aqueous ammonia is notoriously difficult to couple due to its high volatility and tendency to form unreactive cupramine complexes. L-Proline acts as an inexpensive, bidentate N,O-ligand that stabilizes the Cu(I) active species against disproportionation and accelerates oxidative addition into the sterically hindered C-I bond.

  • Microwave-Assisted Niementowski Condensation: The subsequent condensation of the 2-aminobenzophenone with formamide requires high activation energy. Conventional heating (>150 °C for 24h) leads to significant thermal degradation. Microwave irradiation provides instantaneous, uniform dielectric heating, driving the dehydration and aromatization steps to completion in just 15 minutes.

QuinazolineSynthesis SM 3'-Fluoro-2-iodo-4'-methoxybenzophenone (Starting Material) Amine 2-Amino-3'-fluoro-4'-methoxybenzophenone (Stable Intermediate) SM->Amine NH3(aq), CuI, L-Proline DMSO, 90°C Condensation Microwave-Assisted Cyclocondensation Amine->Condensation Formamide, NH4COOH MW, 150°C, 15 min Product 4-(3-Fluoro-4-methoxyphenyl)quinazoline (EGFR Inhibitor Scaffold) Condensation->Product Dehydration & Aromatization

Figure 2: Two-step amination and microwave-assisted cyclocondensation to quinazolines.

Experimental Protocol & Self-Validation

Step 1: Copper-Catalyzed Ullmann Amination

  • In a sealed tube, combine 3'-Fluoro-2-iodo-4'-methoxybenzophenone (1.0 eq, 10 mmol), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 eq, 20 mmol).

  • Add DMSO (15 mL) and aqueous ammonia (28%, 5.0 mL). Seal the tube and heat at 90 °C for 16 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a TLC plate and observe under 365 nm UV light. The product, 2-amino-3'-fluoro-4'-methoxybenzophenone, exhibits intense, bright yellow-green fluorescence, providing an immediate visual confirmation of successful amination.

  • Partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Microwave-Assisted Cyclocondensation

  • Transfer the 2-aminobenzophenone intermediate (1.0 eq, 5 mmol) to a microwave reactor vial.

  • Add formamide (10 mL) and ammonium formate (2.0 eq, 10 mmol) as an additional ammonia surrogate and mild acid catalyst.

  • Irradiate at 150 °C for 15 minutes (Dynamic mode, max power 200W).

  • IPC (Self-Validation): LC-MS analysis will show a complete shift from the amine ( m/z 246.1 [M+H]⁺) to the fully aromatized quinazoline ( m/z 255.2 [M+H]⁺). The distinct blue shift in fluorescence further validates ring closure.

  • Pour the mixture into ice water. The quinazoline precipitates as a solid. Filter and recrystallize from EtOH/Water.

Optimization Data

Table 2: Heating Modality Comparison for Quinazoline Cyclization

ModalityReagentsTemp (°C)TimeYield (%)Purity (LC-MS)
ConventionalFormamide / NH₄COOH15024 h5582% (Significant thermal degradation)
Microwave Formamide / NH₄COOH 150 15 min 89 >98% (Clean profile, sharp peak)

References

  • Inamoto, K. et al. (2008). "Novel Access to Indazoles Based on Palladium-Catalyzed Amination Chemistry". ResearchGate.
  • Deshmukh, A. and Bhanage, B. (2018). "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances". PMC.
  • Portela-Cubillo, F. et al. (2009). "Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes". ACS Publications.
  • Asif, M. (2020). "Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review". Open Medicinal Chemistry Journal.

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Application

Application Notes &amp; Protocols: 3'-Fluoro-2-iodo-4'-methoxybenzophenone for Advanced UV Photopolymerization

Introduction: A New Frontier in Photoinitiation Ultraviolet (UV) photopolymerization is a cornerstone of modern materials science, enabling the rapid, energy-efficient, and solvent-free curing of monomers and oligomers i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Photoinitiation

Ultraviolet (UV) photopolymerization is a cornerstone of modern materials science, enabling the rapid, energy-efficient, and solvent-free curing of monomers and oligomers into high-performance polymers.[1][2][3] This technology is pivotal in diverse fields, from high-speed printing and protective coatings to the fabrication of intricate 3D-printed structures and biocompatible dental resins.[2][4][5] The heart of any UV-curable formulation is the photoinitiator, a molecule that absorbs UV light and generates reactive species to kickstart the polymerization cascade.[3][6]

Benzophenone and its derivatives are classic Type II photoinitiators, prized for their cost-effectiveness and reliability.[5][7] They operate via a hydrogen abstraction mechanism, requiring a co-initiator (typically a tertiary amine) to generate the initiating free radicals.[3][8] However, the demands for higher efficiency, deeper curing, and compatibility with modern low-energy light sources like LEDs have driven the development of new, highly-engineered benzophenone structures.[9]

This document introduces 3'-Fluoro-2-iodo-4'-methoxybenzophenone , a novel photoinitiator designed for high-performance applications. While specific experimental data for this compound is emerging, its unique trifunctional substitution pattern is rationally designed to offer significant advantages over traditional benzophenones. This guide provides a detailed exploration of its projected mechanism, scientifically-grounded protocols for its application, and hypothetical performance data based on established principles of photochemistry and polymer science.

The strategic placement of three key functional groups is expected to synergistically enhance its performance:

  • 4'-Methoxy Group: This electron-donating group is known to red-shift the absorption spectrum, potentially improving compatibility with longer-wavelength UV and LED sources (e.g., 385 nm).[10]

  • 3'-Fluoro Group: The high electronegativity of fluorine can influence the electronic distribution and intersystem crossing efficiency, potentially leading to a higher yield of the reactive triplet state.

  • 2'-Iodo Group: The presence of a heavy iodine atom introduces the "heavy-atom effect," which is known to significantly promote intersystem crossing from the excited singlet state to the triplet state. Furthermore, the carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon UV irradiation, offering a potential secondary pathway for radical generation (a pseudo-Type I characteristic). This dual mechanism could lead to higher initiation efficiency and reduced oxygen inhibition.

Proposed Mechanism of Action

3'-Fluoro-2-iodo-4'-methoxybenzophenone is anticipated to function primarily as a Type II photoinitiator, but with the potential for a contributing Type I cleavage pathway. The process is outlined below.

  • Photoexcitation: Upon absorption of UV photons, the benzophenone core is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to the more stable and longer-lived triplet state (T₁). This process is expected to be exceptionally efficient due to the heavy-atom effect of the iodine substituent.

  • Hydrogen Abstraction (Type II Path): The excited triplet state (T₁) abstracts a hydrogen atom from a synergistic co-initiator, most commonly a tertiary amine like triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDB). This generates a ketyl radical on the photoinitiator and a highly reactive aminoalkyl radical from the co-initiator.

  • C-I Bond Cleavage (Potential Type I Path): Concurrently, the energy absorbed by the molecule may be sufficient to induce homolytic cleavage of the weak carbon-iodine bond, generating an aryl radical and an iodine radical. This provides an additional, independent source of initiating radicals.

  • Initiation: The aminoalkyl and aryl radicals are the primary species that initiate polymerization by attacking the double bonds of acrylate or methacrylate monomers.

  • Propagation & Termination: The polymerization proceeds via standard free-radical chain growth until terminated by radical-radical combination or disproportionation reactions.

Visualizing the Photoinitiation Cascade

G cluster_0 Step 1 & 2: Excitation & ISC cluster_1 Step 3 & 4: Radical Generation cluster_2 Step 5: Polymerization PI_G PI (Ground State, S₀) PI_S1 PI (Singlet State, S₁) PI_G->PI_S1 Excitation UV UV Photon (hν) UV->PI_G PI_T1 PI (Triplet State, T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) (Enhanced by Iodo) Ketyl Ketyl Radical PI_T1->Ketyl H-Abstraction Aryl Aryl Radical PI_T1->Aryl C-I Cleavage (Type I Path) Iodine Iodine Radical PI_T1->Iodine Co_I Co-initiator (R₃N) Aminoalkyl Aminoalkyl Radical (R₂N-C•HR') Co_I->Aminoalkyl Monomer Monomer (M) Aminoalkyl->Monomer Initiation Aryl->Monomer Initiation Polymer Growing Polymer Chain (P-M•) Monomer->Polymer Propagation

Caption: Proposed dual-pathway photoinitiation mechanism.

Predicted Properties and Performance Characteristics

The following table summarizes the predicted physicochemical properties and expected performance advantages of 3'-Fluoro-2-iodo-4'-methoxybenzophenone compared to the parent compound, benzophenone.

PropertyBenzophenone (Reference)3'-Fluoro-2-iodo-4'-methoxybenzophenone (Predicted)Rationale for Prediction
λmax (in Acrylate) ~345 nm~365 - 385 nmThe electron-donating methoxy group causes a bathochromic (red) shift, improving absorption at longer wavelengths.[10]
Molar Extinction (ε) ModerateHighThe extended conjugation and presence of heavy atoms are expected to increase the absorption intensity.
Solubility Good in most monomersExcellentThe fluoro and methoxy groups should enhance solubility in common organic monomers and oligomers.
Initiation Efficiency GoodVery HighThe combination of enhanced ISC from the iodo group and a potential secondary C-I cleavage pathway is predicted to generate a higher concentration of initiating radicals per photon absorbed.
Oxygen Inhibition SusceptibleReduced SusceptibilityThe additional radical generation from C-I cleavage can help to more rapidly consume dissolved oxygen, which quenches triplet states and scavenges radicals, thus reducing the induction period often seen in air.
Yellowing ModerateLow to ModerateWhile benzophenone derivatives can cause yellowing, optimized structures and concentrations can minimize this effect. The specific impact of this substitution pattern requires experimental verification.

Experimental Protocols

Protocol 1: Evaluation of Photopolymerization Kinetics by Photo-DSC

This protocol details the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to measure the rate and extent of polymerization.

A. Materials & Equipment:

  • 3'-Fluoro-2-iodo-4'-methoxybenzophenone (Photoinitiator, PI)

  • Tripropyleneglycol diacrylate (TPGDA) (Monomer)

  • Triethanolamine (TEA) (Co-initiator)

  • Photo-DSC instrument with a high-pressure mercury lamp or LED source (e.g., 365 nm)

  • Aluminum DSC pans

  • Micropipettes

B. Formulation Preparation (Example):

  • Prepare a stock solution of the photoinitiating system. In a light-protected vial, dissolve 3'-Fluoro-2-iodo-4'-methoxybenzophenone (0.02 mol/kg) and TEA (0.04 mol/kg) in TPGDA monomer.

    • Rationale: A 1:2 molar ratio of PI to co-initiator is a common starting point for Type II systems. Concentrations are expressed in mol/kg for consistency across different molecular weights.

  • Gently vortex the mixture in the dark until fully dissolved. Ensure no air bubbles are present.

C. Photo-DSC Procedure:

  • Accurately weigh 2-3 mg of the formulated resin into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at a constant isothermal temperature (e.g., 30°C) under a nitrogen purge (20 mL/min).

    • Rationale: A nitrogen atmosphere is used to eliminate oxygen inhibition, providing a baseline for maximum polymerization efficiency. Subsequent experiments can be run in air to evaluate oxygen sensitivity.

  • Once the heat flow signal is stable, open the instrument's shutter to expose the sample to UV light of a known intensity (e.g., 20 mW/cm² at 365 nm).

  • Record the heat flow (in Watts/gram) as a function of time. The exothermic peak corresponds to the polymerization reaction.

  • Continue irradiation until the heat flow returns to the baseline, indicating the reaction has completed.

  • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHₚ, in J/g).

  • Calculate the degree of conversion (DC%) using the formula: DC (%) = (ΔHₚ / ΔH°ₚ) * 100

    • Where ΔH°ₚ is the theoretical heat of polymerization for a complete conversion of the monomer (for TPGDA, ΔH°ₚ ≈ 540 J/g).

Protocol 2: Bulk Curing and Hardness Testing

This protocol describes the fabrication of a solid polymer film for mechanical property assessment.

A. Materials & Equipment:

  • Formulated resin from Protocol 1

  • Glass microscope slides

  • Spacers (e.g., 100 µm thick tape)

  • UV flood curing system or focused LED lamp

  • Pencil hardness test kit (ASTM D3363) or a durometer

B. Procedure:

  • Create a mold by placing two strips of 100 µm tape on a clean glass slide, approximately 2 cm apart.

  • Apply a small amount of the formulated resin at one end of the mold.

  • Place a second glass slide on top and gently press to spread the resin into a uniform film of 100 µm thickness.

  • Place the assembly under the UV curing system. Irradiate for a set time (e.g., 30 seconds) at a defined intensity (e.g., 100 mW/cm²).

    • Rationale: Higher intensity and defined thickness are used for bulk curing to ensure uniform through-cure.

  • After curing, carefully separate the glass slides to retrieve the polymer film.

  • Perform a "tack-free" test by lightly touching the surface with a cotton swab. A tack-free surface indicates good surface cure.

  • Condition the cured film for 24 hours at room temperature before mechanical testing.

  • Determine the surface hardness using the pencil hardness test. Report the hardest pencil that does not scratch or gouge the surface.

Workflow Visualization

Caption: General workflow for photoinitiator evaluation.

Safety and Handling

  • Always handle 3'-Fluoro-2-iodo-4'-methoxybenzophenone and acrylate monomers in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Acrylates are sensitizers and can cause skin irritation.

  • UV radiation is harmful to the eyes and skin. Ensure all UV curing systems are properly shielded and use UV-blocking safety glasses during operation.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Macromolecules. (n.d.). Synthesis and Characterization of a Novel Polymeric System Bearing a Benzophenone Borate Salt as a New Photoinitiator for UV Curing. ACS Publications.
  • Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin.
  • ResearchGate. (n.d.). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems.
  • ResearchGate. (n.d.). UV-curing performance of compounds 3, BP and Irgacure 184.
  • ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators.
  • Materials Chemistry Frontiers. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. RSC Publishing.
  • MDPI. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing.
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxy-3'-methylbenzophenone in Acrylate Photopolymerization.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.). Photoinitiators.
  • PMC. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.
  • Qinmu Fine Chemical. (2023). How Do Photoinitiators for UV Curing Work.
  • ResearchGate. (2022). Effects of photoinitiators on dental composite resins: a narrative review.
  • ResearchGate. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.

Sources

Method

Application Note: Chemoselective Grignard Protocols for 3'-Fluoro-2-iodo-4'-methoxybenzophenone in API Synthesis

Executive Summary & The Chemoselectivity Challenge 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS 951886-00-3) is a highly functionalized building block frequently utilized in the synthesis of complex C-aryl glycosides (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS 951886-00-3) is a highly functionalized building block frequently utilized in the synthesis of complex C-aryl glycosides (e.g., SGLT2 inhibitor analogs) and advanced diarylmethane pharmacophores[1].

From an organometallic perspective, this molecule presents a classic chemoselectivity dilemma. It possesses two highly reactive electrophilic sites:

  • The Diaryl Ketone: Prone to 1,2-nucleophilic addition.

  • The 2-Iodo Aryl Ring: Highly susceptible to Halogen-Metal Exchange (HME) due to the polarizability of the carbon-iodine bond.

When treating this substrate with standard alkyl Grignard reagents (such as Methylmagnesium bromide, MeMgBr ), the basicity and single-electron transfer (SET) characteristics of the Grignard reagent trigger competitive HME. This generates an unstable ortho-magnesiated benzophenone intermediate that rapidly undergoes intermolecular oligomerization or protodeiodination upon aqueous quench.

To achieve strict chemoselectivity, we must alter the fundamental kinetics of the reagent. This guide details a field-proven Organocerium-mediated protocol to force exclusive 1,2-carbonyl addition, as well as a Turbo-Grignard protocol for intentional HME following ketone reduction.

Mechanistic Insights: Causality in Reagent Selection

Suppressing HME: The Imamoto Organocerium Protocol

To selectively methylate the carbonyl without disturbing the aryl iodide, the Grignard reagent is transmetalated with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an active MeCeCl2​ species ().

  • Causality: Cerium is highly oxophilic. It acts as a built-in Lewis acid, coordinating to the ketone oxygen and drastically increasing the electrophilicity of the carbonyl carbon. Simultaneously, the C-Ce bond is significantly less polarized than a C-Mg bond. This renders the organocerium reagent strictly non-basic and non-halogenophilic, completely shutting down the HME pathway.

Promoting HME: The Knochel Turbo-Grignard Protocol

If the synthetic route requires functionalizing the aryl ring (e.g., coupling with a gluconolactone), the ketone must first be reduced to a diarylmethane. Subsequently, HME is intentionally triggered using Isopropylmagnesium chloride–Lithium chloride complex ( i-PrMgCl⋅LiCl ) ().

  • Causality: Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates, forming a highly reactive, monomeric magnesiate complex. This allows the HME to proceed rapidly at cryogenic temperatures ( −40∘C ), preventing side reactions.

Reaction Pathway Visualization

G cluster_0 Standard Grignard (MeMgBr) cluster_1 Organocerium Protocol (MeMgBr + CeCl3) SM 3'-Fluoro-2-iodo-4'-methoxybenzophenone (Ketone + Aryl Iodide) HME Halogen-Metal Exchange (Side Reaction) SM->HME Direct MeMgBr > -20 °C Ce_Complex MeCeCl2 Active Species (Highly Nucleophilic) SM->Ce_Complex CeCl3, -78 °C Olig Oligomerization & De-iodination HME->Olig Product 1-(3-Fluoro-4-methoxyphenyl) -1-(2-iodophenyl)ethanol (>95% Yield) Ce_Complex->Product 1,2-Addition

Caption: Divergent reactivity of 3'-Fluoro-2-iodo-4'-methoxybenzophenone under standard vs. organocerium Grignard conditions.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the methylation of the ketone, demonstrating the necessity of the organocerium protocol to maintain the integrity of the aryl iodide.

Table 1: Optimization of Grignard Addition to 3'-Fluoro-2-iodo-4'-methoxybenzophenone

EntryReagent SystemSolventTemp ( ∘C )1,2-Addition Yield (%)HME / Oligomerization (%)Unreacted SM (%)
1 MeMgBr (3.0 equiv)THF0157510
2 MeMgBr (3.0 equiv)THF-78453520
3 MeMgBr + CeCl3​ (3.0 equiv) THF -78 >95 <1 <1
4 i-PrMgCl⋅LiCl (1.1 equiv)THF-40N/A>90*<1

*Note: Using Turbo-Grignard on the unprotected ketone results in immediate HME followed by rapid intermolecular oligomerization.

Experimental Protocol: Chemoselective 1,2-Addition

This protocol is designed as a self-validating system ; specific in-process controls (IPCs) and visual cues are embedded to ensure experimental integrity.

Materials Required:
  • 3'-Fluoro-2-iodo-4'-methoxybenzophenone (1.0 equiv, 10 mmol, 3.56 g)

  • Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) (3.0 equiv, 30 mmol, 11.1 g)

  • Methylmagnesium bromide ( MeMgBr ), 3.0 M in 2-MeTHF (3.0 equiv, 10 mL)

  • Anhydrous THF (100 mL, <50 ppmH2​O )

Step 1: Rigorous Dehydration of CeCl3​ (Critical Step)

Water is the primary failure point in organocerium chemistry. The heptahydrate must be dried meticulously to prevent hydrolysis of the Grignard reagent.

  • Place CeCl3​⋅7H2​O in a Schlenk flask equipped with a magnetic stir bar.

  • Heat the flask gradually to 140∘C under dynamic high vacuum ( <0.1 mbar ) over 2 hours.

  • Increase the temperature to 160∘C and maintain for an additional 4 hours.

  • Self-Validation (IPC 1): The crystalline hydrate will melt, bubble, and eventually form a fine, free-flowing, pure white powder. A Karl Fischer titration of a small sample should confirm <100 ppm water.

  • Cool to room temperature under an Argon atmosphere.

Step 2: Generation of the Organocerium Reagent
  • Suspend the anhydrous CeCl3​ in 50 mL of anhydrous THF and stir vigorously at room temperature for 2 hours. (This pre-complexation breaks up the crystal lattice).

  • Cool the milky white suspension to −78∘C using a dry ice/acetone bath.

  • Add MeMgBr (10 mL, 3.0 M) dropwise via syringe over 15 minutes.

  • Self-Validation (IPC 2): Upon addition, the suspension will transition from white to a characteristic pale yellow/orange hue. Stir for 1 hour at −78∘C to ensure complete transmetalation to MeCeCl2​ .

Step 3: Nucleophilic Addition
  • Dissolve 3'-Fluoro-2-iodo-4'-methoxybenzophenone (3.56 g) in 50 mL of anhydrous THF.

  • Add the substrate solution dropwise to the organocerium suspension at −78∘C over 30 minutes.

  • Stir the reaction mixture at −78∘C for 2 hours.

  • Self-Validation (IPC 3): Pull a 50μL aliquot, quench in saturated NH4​Cl , and analyze via HPLC (254 nm). The starting material peak should be entirely consumed, replaced by a more polar peak corresponding to the tertiary alcohol.

Step 4: Quench and Isolation
  • While still at −78∘C , quench the reaction cautiously by adding 20 mL of saturated aqueous NH4​Cl .

    • Causality: Acidic quenching (e.g., with HCl ) must be avoided, as the resulting tertiary alcohol (1-(3-fluoro-4-methoxyphenyl)-1-(2-iodophenyl)ethanol) is highly prone to dehydration to the corresponding alkene.

  • Allow the mixture to warm to room temperature. The cerium salts will form a thick white precipitate.

  • Filter the mixture through a pad of Celite, washing with Ethyl Acetate ( 3×50 mL ).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 1,2-addition product.

References

  • GuideChem Database. 3-FLUORO-2'-IODO-4-METHOXYBENZOPHENONE 951886-00-3 wiki. GuideChem. 1

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 3'-Fluoro-2-iodo-4'-methoxybenzophenone in Polar Aprotic Solvents

Introduction: Understanding the Solubility Challenge 3'-Fluoro-2-iodo-4'-methoxybenzophenone is a substituted aromatic ketone, a class of molecules frequently investigated in medicinal chemistry and materials science. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

3'-Fluoro-2-iodo-4'-methoxybenzophenone is a substituted aromatic ketone, a class of molecules frequently investigated in medicinal chemistry and materials science. Its structure, characterized by two halogenated aromatic rings and a methoxy group, confers significant lipophilicity. Researchers often encounter difficulties when attempting to dissolve this compound in common polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which are standard for preparing stock solutions for biological screening and chemical reactions.

This guide provides a structured, in-depth approach to diagnosing and resolving these solubility issues. As your virtual application scientist, I will explain the underlying chemical principles behind each troubleshooting step, ensuring you can make informed decisions to advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3'-Fluoro-2-iodo-4'-methoxybenzophenone showing poor solubility in DMSO, a supposedly powerful solvent?

A1: This is a common and valid question. While DMSO is an excellent polar aprotic solvent, its effectiveness is governed by the principle of "like dissolves like." Your compound, despite having polar functional groups (carbonyl, methoxy), possesses a large, rigid, and nonpolar backbone due to its two aromatic rings. The presence of iodine and fluorine atoms further increases its molecular weight and hydrophobicity.

Several factors contribute to the observed low solubility:

  • High Crystal Lattice Energy: The compound is a solid, meaning its molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular forces before the solvent can surround and solvate individual molecules. If the energy released from solvent-solute interactions is less than the crystal lattice energy, solubility will be poor.[1]

  • Solvent Purity (Water Contamination): Polar aprotic solvents like DMSO are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. Even small amounts of water can drastically reduce the solubility of hydrophobic compounds.[2] Water molecules can preferentially interact with the polar DMSO, effectively creating a more polar micro-environment that is less favorable for solvating your lipophilic compound.

  • Mismatch in Polarity: While DMSO is polar, the overall character of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is dominated by its nonpolar regions. The solvent may not be able to effectively disrupt the solute-solute interactions to the extent required for complete dissolution at high concentrations.

Q2: What are the immediate first steps I should take when my compound fails to dissolve in a polar aprotic solvent?

A2: Before exploring more complex solutions, always start with the fundamentals. The following workflow addresses the most common and easily solvable issues.

Initial Troubleshooting Workflow

A Solubility Issue Identified (Compound is a suspension/slurry) B Step 1: Verify Solvent Quality - Use fresh, anhydrous grade DMSO/DMF - Check for a sealed bottle A->B Start Here C Step 2: Apply Gentle Heat & Agitation - Warm to 37-50°C - Vortex or sonicate for 5-10 min B->C Solvent is confirmed high-purity D Did it dissolve? C->D E SUCCESS: Solution is clear. Proceed with experiment. (Store appropriately) D->E Yes F FAIL: Still insoluble/precipitated. Proceed to Advanced Methods. D->F No

Caption: Initial workflow for addressing low solubility.

  • Verify Solvent Integrity: Always use a fresh, unopened bottle of anhydrous or high-purity grade solvent (e.g., DMSO, DMF).[2] If the bottle has been open for a while, it has likely absorbed atmospheric water.

  • Apply Mechanical and Thermal Energy:

    • Vortexing/Stirring: Vigorous mixing increases the interaction between the solvent and the surface of the solid particles.

    • Sonication: An ultrasonic bath provides high-frequency energy that can help break apart particle agglomerates and accelerate the dissolution process.[2]

    • Gentle Heating: For most solids, solubility increases with temperature.[1][3] Warming the solution in a water bath (e.g., to 37-50°C) can provide the necessary energy to overcome the crystal lattice forces. Crucially, ensure your compound is thermally stable and will not degrade at the applied temperature.

Q3: Heating helps, but the compound crashes out of solution upon returning to room temperature. What should I do?

A3: This indicates you have created a supersaturated solution. The higher temperature allowed more solute to dissolve than is stable at ambient temperature. When the thermal energy is removed, the excess solute precipitates.

Solutions:

  • Work with a Lower Concentration: The most straightforward solution is to prepare a more dilute stock solution that remains stable at room temperature.

  • Utilize a Co-Solvent System: This is often the most effective strategy. A co-solvent is a second, miscible solvent added in a smaller proportion to the primary solvent to enhance solubility.[4][5][6] Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute. For your compound, adding a less polar or a different type of polar aprotic solvent can be effective.

  • Prepare Fresh Solutions: If the experiment allows, prepare the solution with heat immediately before use and add it to the assay or reaction mixture while it is still warm and fully dissolved.

Q4: Which co-solvents are recommended for 3'-Fluoro-2-iodo-4'-methoxybenzophenone, and how do I test them?

A4: An excellent question that moves us into systematic optimization. The goal is to create a solvent blend whose properties are more favorable for your specific compound.

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent that often has different solvating properties than DMSO and can be an effective solubilizer.

  • Dimethylacetamide (DMA): Similar to DMF and NMP, it can offer improved solubility for certain compounds.[5]

  • Tetrahydrofuran (THF): A less polar ether that, when mixed with DMSO, can create a medium that is more accommodating to the large nonpolar regions of your molecule.

  • Polyethylene Glycol (PEG 400): A biocompatible co-solvent commonly used in formulations to increase the solubility of poorly water-soluble drugs.[6]

See Protocol 2 below for a detailed method on how to screen these co-solvents effectively.

Predicted Solubility Profile & Data Summary

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPModerate to PoorThe large, hydrophobic structure limits solubility despite the solvent's polarity. Highly dependent on concentration and physical conditions (temperature, water content).[9][10]
Polar Protic Ethanol, MethanolModerateThe solvent's hydroxyl group can interact with the carbonyl and methoxy groups, but the large nonpolar backbone limits high solubility.[7][11]
Less Polar / Ethers THF, DichloromethaneGood to ExcellentThe lower polarity of these solvents better matches the predominantly lipophilic character of the molecule, leading to more favorable solvation.
Nonpolar Hexane, ToluenePoor to InsolubleThese solvents lack any polar character to interact with the ketone and ether functionalities of the molecule.
Aqueous Water, BuffersInsolubleThe molecule is highly hydrophobic and lacks ionizable groups, making it virtually insoluble in water.[12][13]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment with Heat

This protocol allows you to determine the approximate solubility of your compound in a single solvent at various temperatures.

  • Preparation: Weigh 5 mg of 3'-Fluoro-2-iodo-4'-methoxybenzophenone into a small, clear glass vial.

  • Initial Solvent Addition: Add 100 µL of anhydrous DMSO to the vial. This creates an initial slurry with a target concentration of 50 mg/mL.

  • Room Temperature Test: Vortex the vial vigorously for 2 minutes. Observe for dissolution.

  • Incremental Heating: Place the vial in a heating block or water bath set to 37°C. After 5 minutes, remove and vortex for 30 seconds. Check for dissolution.

  • Temperature Increase: If the compound is not fully dissolved, increase the temperature in increments of ~10°C (e.g., to 45°C, then 55°C). Repeat Step 4 at each new temperature. Do not exceed a temperature at which the compound might degrade (typically 60-70°C is a safe upper limit for initial screening without stability data).

  • Documentation: Record the temperature at which complete dissolution occurs.

  • Cooling Test: Allow the solution to cool to room temperature and observe if precipitation occurs. This will determine the stability of the solution upon cooling.

Protocol 2: Screening for Effective Co-Solvent Systems

This protocol helps identify a binary solvent system that can maintain your compound in solution at room temperature.

  • Preparation: Weigh 10 mg of your compound into a glass vial.

  • Primary Solvent: Add 100 µL of anhydrous DMSO. This creates a 100 mg/mL slurry. Vortex to ensure the compound is well-wetted.

  • Co-Solvent Titration: Using a micropipette, add one of the recommended co-solvents (e.g., NMP) in 10 µL increments.

  • Agitate and Observe: After each addition, cap the vial, vortex for 1-2 minutes, and sonicate for 5 minutes. Visually inspect for clarity.

  • Determine Solubilizing Ratio: Continue adding the co-solvent incrementally until the solution becomes completely clear. Record the total volumes of both the primary solvent and the co-solvent used. For example, if the solution clears after adding 50 µL of NMP to the initial 100 µL of DMSO, the effective solvent system is a 2:1 (v/v) mixture of DMSO:NMP.

  • Stability Check: Leave the clear solution at room temperature for at least one hour to ensure no precipitation occurs over time.

Logical Decision-Making for Solubility Enhancement

A Initial attempts failed (Insoluble after heat/sonication) B Is a lower concentration acceptable? A->B C Reduce target concentration and re-test with Protocol 1 B->C Yes D Proceed to Co-Solvent Screening (Protocol 2) B->D No G SUCCESS: Use optimized co-solvent system for stock solution preparation C->G Solubility achieved E Identify effective co-solvent ratio (e.g., 2:1 DMSO:NMP) D->E F Is the final co-solvent system compatible with the downstream application? E->F F->G Yes H Consider a different primary solvent (e.g., NMP, THF) and repeat process F->H No

Caption: Decision tree for advanced solubility optimization.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents . ResearchGate. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . SciSpace. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes . PMC. [Link]

  • DMF Work-up and Solubility Issues . Reddit. [Link]

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  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening . Semantic Scholar. [Link]

  • Temperature Effects on Solubility . Chemistry LibreTexts. [Link]

  • Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8) . Cheméo. [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water . NCBI Bookshelf. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? . ResearchGate. [Link]

  • Effect of Temperature and Solvent on Solubility . IU Pressbooks. [Link]

  • Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures . Hindawi. [Link]

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  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions . Chromatography Online. [Link]

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Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3'-Fluoro-2-iodo-4'-methoxybenzophenone Reactions

Welcome to the technical support center for palladium-catalyzed reactions involving 3'-Fluoro-2-iodo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 3'-Fluoro-2-iodo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and enhance the efficiency of their cross-coupling reactions. Given the structural complexity of this molecule—featuring steric hindrance from the ortho-iodo group and a nuanced electronic profile from the fluoro and methoxy substituents—achieving high yields and purity can be challenging.

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to strategically design more robust and efficient catalytic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific problems you may encounter when working with 3'-Fluoro-2-iodo-4'-methoxybenzophenone and similar sterically demanding aryl halides.

Q1: My Suzuki-Miyaura coupling reaction with 3'-Fluoro-2-iodo-4'-methoxybenzophenone is giving very low yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings, especially with sterically hindered substrates like 2-iodobenzophenones, can stem from several issues.[1] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[1] Furthermore, common Pd(0) sources like Pd₂(dba)₃ can degrade over time, leading to the formation of inactive palladium black.[1] To test your catalyst's activity, run a control reaction with a less demanding substrate, like bromobenzene and phenylboronic acid.[1]

  • Reagent Purity: The purity of all components—your aryl iodide, the boronic acid (or ester), solvent, and base—is critical.[1] Boronic acids are notoriously prone to decomposition via protodeboronation or the formation of unreactive boroxines (cyclic anhydrides).[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidative degradation and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that degassed solvents are used.[2][3]

Advanced Troubleshooting:

  • Ligand Choice: For sterically hindered substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve the catalytic activity by stabilizing the monoligated palladium species, which is crucial for efficient oxidative addition.[4]

  • Base Selection: The base plays a critical role in the transmetalation step.[5] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7] The choice of base can also influence the solubility of the boronic acid and other reaction components.

  • Solvent Effects: The solvent influences catalyst stability and reagent solubility.[8] While common solvents like toluene, dioxane, and THF are often used, a solvent screen may be necessary to find the optimal medium for your specific substrate combination.[6]

Q2: I'm observing a significant amount of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What's happening and how can I prevent it?

The formation of palladium black is a clear indicator of catalyst deactivation.[3] It signifies that the active Pd(0) species are agglomerating and precipitating out of the solution, rendering them catalytically inactive.[3][9]

Primary Causes and Solutions:

  • Ligand Dissociation/Decomposition: If the ligand detaches from the palladium center or degrades, the unprotected Pd(0) atoms can aggregate.[3]

    • Solution: Employ more robust ligands that bind strongly to palladium. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer greater stability.[4][9] Increasing the ligand-to-palladium ratio can also help, but be cautious as a large excess of ligand can sometimes inhibit the reaction.[3]

  • High Reaction Temperature: Excessive heat can accelerate both ligand decomposition and catalyst agglomeration.[2][3]

    • Solution: Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.[3]

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black.[2][9]

    • Solution: Maintain a strictly inert atmosphere throughout the reaction setup and execution.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Purity Verify Reagent Purity (Aryl Halide, Boronic Acid, Solvent, Base) Start->Check_Purity Check_Inert Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Inert Check_Catalyst Confirm Catalyst Activity (Run Control Reaction) Start->Check_Catalyst Optimize_Ligand Optimize Ligand (Screen Bulky, Electron-Rich Ligands) Check_Purity->Optimize_Ligand If Purity is Confirmed Check_Inert->Optimize_Ligand If Atmosphere is Inert Check_Catalyst->Optimize_Ligand If Catalyst is Active Optimize_Base Optimize Base (Screen K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Optimize Temperature (Lower Temp, Longer Time) Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding palladium-catalyzed cross-coupling reactions.

Q3: What is a good starting point for palladium catalyst loading, and how low can I realistically go with this substrate?

For initial screening with a challenging substrate like 3'-Fluoro-2-iodo-4'-methoxybenzophenone, a higher catalyst loading of 1-5 mol% is a reasonable starting point.[1] This increases the probability of achieving a detectable yield and provides a baseline for optimization.

Once you have identified a promising ligand, base, and solvent combination that provides a good yield (e.g., >70%), you can begin to systematically reduce the catalyst loading. Decreasing the loading in increments (e.g., to 1 mol%, then 0.5 mol%, 0.1 mol%, etc.) while carefully monitoring the reaction progress is a sound strategy.[6]

Achieving very low catalyst loadings (<0.1 mol%) for this type of sterically hindered substrate is challenging but potentially achievable with a highly optimized system.[10] This typically requires the use of advanced, well-defined palladium precatalysts (e.g., Buchwald precatalysts) which are designed for high efficiency and stability.[1][11]

Q4: How do the fluoro and methoxy substituents on the benzophenone core affect the reaction?

The electronic properties of these substituents can influence the reactivity of the aryl iodide.

  • 3'-Fluoro Group: The fluorine atom is electron-withdrawing via induction, which can make the aryl-iodine bond more susceptible to oxidative addition by the palladium catalyst. This is generally beneficial for the reaction rate.

  • 4'-Methoxy Group: The methoxy group is electron-donating through resonance. While this might slightly decrease the rate of oxidative addition compared to an unsubstituted ring, its impact is often less significant than the steric hindrance at the ortho position.

Computational studies have shown that fluoroalkyl ligands can engage in stabilizing secondary orbital interactions with the palladium center during the reductive elimination step.[12][13] While the fluoro group in this substrate is not directly on the reacting ring, its electronic influence can still play a role in the overall catalytic cycle.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3'-Fluoro-2-iodo-4'-methoxybenzophenone with an arylboronic acid.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-Fluoro-2-iodo-4'-methoxybenzophenone (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[2]

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.5-2 mol%) and the appropriate ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.[2]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst Loading Optimization

The following table summarizes a hypothetical optimization of palladium catalyst loading for the Suzuki-Miyaura coupling of 3'-Fluoro-2-iodo-4'-methoxybenzophenone with phenylboronic acid.

EntryPd PrecatalystLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene1105<10
2Pd₂(dba)₃SPhosK₃PO₄Dioxane100275
3XPhos-Pd-G3-K₃PO₄Dioxane100192
4XPhos-Pd-G3-K₃PO₄Dioxane1000.590
5XPhos-Pd-G3-K₃PO₄Dioxane1000.185

This data is illustrative and actual results may vary.

Catalytic Cycle and Deactivation Pathway

The following diagram illustrates the fundamental Suzuki-Miyaura catalytic cycle and a common deactivation pathway.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition (R-X) Pd_Black Palladium Black (Inactive) Pd(0)L->Pd_Black Aggregation (-L) Pd(II)Complex R-Pd(II)-X L Oxidative\nAddition->Pd(II)Complex Transmetalation Transmetalation (R'-B(OR)2, Base) Pd(II)Biaryl R-Pd(II)-R' L Transmetalation->Pd(II)Biaryl Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L Product R-R' Reductive\nElimination->Product

Caption: The Suzuki-Miyaura catalytic cycle and the catalyst deactivation pathway leading to palladium black.

References

  • 14 Thieme Chemistry.

  • 15 Synlett, 1992.

  • 6 PMC.

  • 3 Benchchem.

  • 16 Green Chemistry, 2011.

  • 2 Benchchem.

  • 17 ResearchGate.

  • 18 ResearchGate.

  • 4 MilliporeSigma.

  • 19 Diva Portal.

  • 20 MDPI.

  • 8 PMC.

  • 12 PMC.

  • 21 Royal Society of Chemistry.

  • 22 Benchchem.

  • 23 PMC.

  • 13 ACS Catalysis, 2023.

  • 9 Benchchem.

  • 1 Benchchem.

  • 24 Journal of Molecular Catalysis A: Chemical, 2001.

  • ResearchGate.

  • The Journal of Organic Chemistry, 2002.

  • The Journal of Organic Chemistry, 2021.

  • Journal of the American Chemical Society, 2025.

  • Frontiers in Catalysis, 2025.

  • Organic Process Research & Development, 2022.

  • PMC.

  • ACS Catalysis, 2021.

  • Jurnal Inovasi Kimia, 2023.

  • MilliporeSigma.

  • University of Victoria.

  • The Journal of Organic Chemistry, 2000.

  • ResearchGate.

  • Benchchem.

  • Organic Letters, 2010.

  • New Journal of Chemistry, 2012.

  • Guidechem.

  • University of Victoria.

  • Green Chemistry, 2012.

  • Organic Chemistry Frontiers, 2025.

  • Chemical Science, 2014.

  • Helmholtz-Zentrum Dresden-Rossendorf.

  • Macquarie University.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Iodobenzophenone Couplings

Welcome to the Advanced Technical Support Center for cross-coupling sterically hindered aryl iodides. 2-Iodobenzophenones present a unique synthetic challenge: the combination of an ortho-iodine atom and a bulky, freely...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling sterically hindered aryl iodides. 2-Iodobenzophenones present a unique synthetic challenge: the combination of an ortho-iodine atom and a bulky, freely rotating benzophenone moiety creates a severe steric blockade around the reactive carbon-iodine bond. This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate cross-coupling workflows for these complex substrates.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to couple 2-iodobenzophenones efficiently? A: The failure is rooted in the kinetics of the catalytic cycle. The bulky benzophenone group physically shields the C-I bond, imposing a high activation energy barrier for the initial oxidative addition of Pd(0). Standard ligands like triphenylphosphine (PPh₃) lack both the electron-donating power to force this insertion and the structural flexibility to accommodate the resulting sterically congested Pd(II) intermediate. Consequently, the catalyst either degrades or stalls, leading to unreacted starting material.

Q: I am observing high levels of dehalogenated benzophenone instead of my target biaryl product. What is the causality here? A: Protodehalogenation indicates that oxidative addition was successful, but transmetalation failed . When the Pd(II)-aryl intermediate is formed, the ortho-steric bulk prevents the incoming nucleophile (e.g., the boronic acid in a Suzuki coupling) from coordinating to the palladium center. Because transmetalation is stalled, the long-lived Pd(II) species undergoes competitive side reactions, typically abstracting a proton from the solvent or base to yield the dehalogenated benzophenone. To fix this, you must accelerate transmetalation by using a more soluble base (e.g., Cs₂CO₃) or adding a phase-transfer catalyst.

Q: Which ligand classes are scientifically proven to overcome this specific ortho-steric barrier? A: You must utilize ligands that provide strong σ-donation paired with a flexible "steric canopy." N-Heterocyclic Carbenes (NHCs), specifically the PEPPSI-IPr catalyst, are highly recommended. As demonstrated by, PEPPSI-IPr is exceptionally robust for sterically hindered ortho-disubstituted aryl iodides. Alternatively, dialkylbiaryl phosphines (Buchwald ligands) like SPhos or XPhos are highly effective. Their electron-rich nature drives oxidative addition, while their massive steric bulk paradoxically accelerates the final reductive elimination step by forcing the coupled fragments off the metal center.

Section 2: Quantitative Catalyst Performance Data

To facilitate rational experimental design, the following table synthesizes expected outcomes when coupling 2-iodobenzophenone with a standard arylboronic acid across different catalyst systems.

Catalyst / Ligand SystemLigand ClassificationTypical Yield (%)Primary ByproductMechanistic Limitation / Advantage
Pd(PPh₃)₄ Monodentate Phosphine< 25%Unreacted SMSevere steric clash prevents oxidative addition.
Pd(OAc)₂ / dppf Bidentate Phosphine35 - 50%HomocouplingInsufficient electron density; rigid bite angle limits transmetalation.
Pd₂(dba)₃ / SPhos Buchwald Dialkylbiaryl85 - 90%Trace DehalogenationFlexible steric bulk accelerates reductive elimination.
PEPPSI-IPr N-Heterocyclic Carbene> 95% None Strong σ-donation easily overcomes ortho-steric blockade ().

Section 3: Self-Validating Experimental Protocol

This protocol describes the Suzuki-Miyaura cross-coupling of 2-iodobenzophenone using PEPPSI-IPr. It is designed as a self-validating system : each phase includes an analytical checkpoint to confirm mechanistic success before proceeding, ensuring you do not waste time on a dead reaction.

Phase 1: Reagent Solvation and Degassing
  • In a flame-dried Schlenk flask, combine 2-iodobenzophenone (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration.

  • Perform three freeze-pump-thaw cycles to strictly remove oxygen.

  • Validation Checkpoint 1: Visually inspect the solution. The biphasic mixture should be pale and free of black precipitate. Causality: Oxygen presence will prematurely oxidize the boronic acid (homocoupling) and deactivate the Pd catalyst.

Phase 2: Catalyst Activation
  • Under a positive flow of Argon, add PEPPSI-IPr (2 mol%).

  • Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic system.

  • Validation Checkpoint 2 (15 Minutes): The solution must transition to a golden/light-brown hue. Causality: This color change confirms the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution turns jet-black immediately, palladium black has precipitated due to poor base solubility; add an additional 0.5 mL of degassed H₂O.

Phase 3: In-Process Analytics & Quenching
  • At the 2-hour mark, extract a 50 µL aliquot from the organic layer, dilute in EtOAc, and run a rapid GC-MS or LC-MS.

  • Validation Checkpoint 3 (Mechanistic Triage):

    • Scenario A (m/z = Starting Material): Oxidative addition has failed. Action: Increase temperature to 100 °C.

    • Scenario B (m/z = Benzophenone/Dehalogenation): Transmetalation is stalling. Action: Add 0.5 equiv more boronic acid and ensure vigorous stirring.

    • Scenario C (m/z = Target Biaryl): The catalytic cycle is self-sustaining.

  • Once complete conversion is validated, cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate in vacuo.

Section 4: Workflow Visualization

The following diagram maps the troubleshooting logic for bypassing the specific steric barriers encountered during the catalytic cycle of 2-iodobenzophenone couplings.

G SM Hindered 2-Iodobenzophenone OxAdd Oxidative Addition Issue: Unreacted SM SM->OxAdd Fix1 Solution: PEPPSI-IPr / SPhos OxAdd->Fix1 Steric Blockade Trans Transmetalation Issue: Dehalogenation Fix1->Trans Fix2 Solution: Cs2CO3 + H2O Trans->Fix2 Slow Kinetics Prod Target Biaryl Ketone Fix2->Prod Fast Reductive Elimination

Troubleshooting logic for bypassing steric barriers in 2-iodobenzophenone cross-couplings.

References

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(23), 5301–5304. URL:[Link]

  • Simmons, N., O'Keefe, B. M., & Martin, S. F. (2009). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Tetrahedron, 65(36), 7800-7808. URL:[Link]

  • Gawande, M. B. et al. (2016). Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium. RSC Advances, 6, 35155-35159. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3'-Fluoro-2-iodo-4'-methoxybenzophenone Photochemistry

Welcome to the advanced technical support guide for working with 3'-Fluoro-2-iodo-4'-methoxybenzophenone . As a bifunctional photochemical probe, this molecule presents a unique challenge: it contains two distinct photop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with 3'-Fluoro-2-iodo-4'-methoxybenzophenone . As a bifunctional photochemical probe, this molecule presents a unique challenge: it contains two distinct photophores (the benzophenone core and the aryl iodide moiety) that operate via entirely different mechanistic pathways.

Depending on your experimental goals—whether you are performing photoaffinity labeling via the benzophenone moiety or radical cross-coupling via the aryl iodide—unintended excitation of the competing pathway will lead to severe side reactions. This guide provides the mechanistic insights and self-validating protocols required to isolate these pathways and maximize your target yield.

Mechanistic Pathway Visualization

To troubleshoot side reactions, you must first understand the divergent photochemical logic of the molecule. The diagram below illustrates how wavelength selection dictates the reactive intermediate and the subsequent side reactions.

Photochem Molecule 3'-Fluoro-2-iodo-4'-methoxybenzophenone UV365 365 nm Irradiation (n-π* Excitation) Molecule->UV365 UV254 254 nm Irradiation (π-π* / σ* Excitation) Molecule->UV254 Triplet Benzophenone Triplet (T1) 1,2-Diradical UV365->Triplet ISC ArylRadical Aryl Radical + I• UV254->ArylRadical C-I Homolysis TargetCrosslink Target C-H Insertion (Desired) Triplet->TargetCrosslink Target Substrate SidePinacol Pinacol / Solvent Adducts (Side Reaction) Triplet->SidePinacol H-Donor Solvent TargetCyclize Target Coupling/Cyclization (Desired) ArylRadical->TargetCyclize Arene/Olefin Trap SideReduction Hydrodehalogenation (Side Reaction) ArylRadical->SideReduction H-Donor Solvent

Photochemical divergence of 3'-Fluoro-2-iodo-4'-methoxybenzophenone.

Diagnostic Data Matrix

Use the following quantitative and categorical matrix to align your experimental setup with your desired mechanistic pathway.

ParameterBenzophenone Activation (Photoaffinity)Aryl Iodide Activation (Cross-Coupling)
Excitation Wavelength 330–365 nm ( n−π∗ transition)< 300 nm (typically 254 nm, σ∗ transition)
Primary Intermediate Triplet 1,2-Diradical ( T1​ )Aryl Radical + Iodine Radical ( I∙ )
Primary Side Reaction Pinacol coupling / Solvent adductsHydrodehalogenation (Reduction)
Optimal Solvent Acetonitrile, tert-ButanolBenzene, Fluorinated solvents
Reaction Vessel Borosilicate Glass (blocks < 300 nm)Quartz Glass (transmits 254 nm)

Troubleshooting FAQs

Q: My reaction yields high amounts of pinacol coupling and solvent adducts instead of the target cross-link. How do I suppress this? A: This is a classic symptom of unwanted hydrogen atom transfer (HAT) mediated by the benzophenone moiety. Upon UVA irradiation, the benzophenone core undergoes an n−π∗ transition followed by rapid intersystem crossing (ISC) to a triplet state ( T1​ ). This T1​ state behaves as a 1,2-diradical and is highly electrophilic, preferentially 1[1]. If you are using hydrogen-donating solvents (e.g., isopropanol, THF, or cyclohexane), the triplet state will abstract a hydrogen atom to form a ketyl radical, which subsequently dimerizes to form pinacol side products or couples with the solvent radical. Causality & Solution: Switch to solvents with high C-H bond dissociation energies that resist H-abstraction. 2[2]. Additionally, ensure your target substrate is in sufficient concentration to outcompete any residual solvent reactivity.

Q: I am observing premature deiodination (hydrodehalogenation) before my desired aryl radical coupling can occur. What is going wrong? A: The 2-iodo substituent on your aromatic ring is highly photolabile. When exposed to shorter wavelength UV light (e.g., 254 nm or 266 nm), the molecule undergoes direct excitation to a dissociative σ∗ state, resulting in3[3]. This generates a highly reactive aryl radical. If the aryl radical does not immediately encounter the target coupling partner, it will abstract a hydrogen atom from the nearest available source, leading to the4[4]. Causality & Solution: To minimize hydrodehalogenation, you must completely exclude H-atom donors from the reaction mixture. 5[5]. If performing a cross-coupling, consider adding a transition metal mediator (e.g., Cu or Pd) to rapidly capture the aryl radical before it can abstract a hydrogen.

Q: How can I selectively activate the benzophenone cross-linker without breaking the C-I bond? A: Precise wavelength control and physical filtering are critical. The C-I bond dissociation energy typically requires higher energy photons (< 300 nm) to efficiently access the 6[6]. Conversely, the benzophenone n−π∗ transition can be selectively excited using 1[1]. By using a narrow-band 365 nm LED source and performing the reaction in borosilicate glass (which physically blocks wavelengths below 300 nm), you can selectively populate the benzophenone triplet state while leaving the aryl iodide intact.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes a built-in diagnostic step to confirm that the desired mechanistic pathway is isolated.

Protocol A: Selective Benzophenone Photoaffinity Labeling (Minimizing C-I Cleavage)

Objective: Achieve targeted C-H insertion via the benzophenone triplet state while preserving the aryl iodide bond for downstream functionalization.

  • Preparation: Dissolve 3'-Fluoro-2-iodo-4'-methoxybenzophenone (10 mM) and the target substrate (100 mM, 10 eq) in anhydrous, HPLC-grade acetonitrile.

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2​ will result in energy transfer to oxygen (forming singlet oxygen) rather than the desired target cross-linking.

  • Vessel Selection: Transfer the degassed solution to a borosilicate glass reaction vial.

  • Irradiation: Place the vial in a photoreactor equipped with narrow-band 365 nm LEDs. Irradiate for 30 minutes at room temperature, maintaining vigorous stirring.

  • System Validation Step: Analyze the crude mixture via LC-MS. A successful, isolated pathway will show the target cross-linked adduct mass without the presence of the -126 Da mass peak (loss of iodine). If the -126 Da peak is present , your light source is emitting parasitic UVB/UVC radiation; you must install a stricter 365 nm bandpass filter or verify your glassware material.

Protocol B: Aryl Radical Generation for Cross-Coupling (Minimizing Benzophenone Reduction)

Objective: Drive C-I homolysis to generate an aryl radical while preventing hydrodehalogenation and benzophenone pinacol coupling.

  • Preparation: Dissolve the compound (50 mM) and the coupling partner (e.g., an alkene or arene, 500 mM) in anhydrous benzene. Causality: Benzene lacks easily abstractable hydrogen atoms, effectively shutting down the hydrodehalogenation side reaction.

  • Degassing: Purge the solution with Argon for 20 minutes to remove oxygen.

  • Vessel Selection: Transfer the solution to a quartz glass reaction vessel. Causality: Quartz is required to allow the transmission of high-energy 254 nm photons necessary for C-I cleavage.

  • Irradiation: Irradiate using a 254 nm UVC source for 2-4 hours. Keep the reaction concentration high to favor intermolecular coupling over solvent interaction.

  • System Validation Step: Run a parallel control reaction without the coupling partner. If the starting material in the control converts entirely to the des-iodo reduced product (hydrodehalogenation), your solvent or system contains trace H-donors (e.g., water or impurities). Purify the benzene and ensure strict anhydrous conditions before proceeding with the main batch.

References

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone CORE[2]

  • Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines ResearchGate[7]

  • Modern photo- and electrochemical approaches to aryl radical generation RSC Publishing[4]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors PMC - NIH[1]

  • Direct C(sp3)-H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals SciSpace[5]

  • Time-resolved Photoelectron Spectroscopy Study of Halothiophene Photochemistry CLF - STFC[3]

  • Imaging the photodissociation dynamics and fragment alignment of CH2BrI at 193 nm Digital CSIC[6]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 3'-Fluoro-2-iodo-4'-methoxybenzophenone: An LC-MS Comparison Guide

As drug development and agrochemical pipelines increasingly rely on complex halogenated intermediates, the analytical methodologies used to validate their purity must evolve. 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical pipelines increasingly rely on complex halogenated intermediates, the analytical methodologies used to validate their purity must evolve. 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3) is a prime example of a sterically hindered, multi-substituted aromatic compound that presents unique analytical challenges.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives for the purity validation of this specific compound. By dissecting the causality behind ionization dynamics, thermal lability, and chromatographic behavior, we provide a self-validating LC-MS/MS protocol grounded in ICH Q2(R2) standards[1].

The Analytical Challenge: Halogenated Benzophenones

The structure of 3'-Fluoro-2-iodo-4'-methoxybenzophenone features a bulky ortho-iodo group on one phenyl ring, and an electron-withdrawing meta-fluoro paired with an electron-donating para-methoxy group on the other.

The primary analytical challenge lies in the C-I bond . Iodine is a massive, highly polarizable atom, and its presence at the ortho position creates significant steric strain. Under thermal stress, this bond is highly susceptible to homolytic cleavage. Furthermore, during synthesis, closely related positional isomers or dehalogenated byproducts (e.g., des-fluoro or des-iodo derivatives) are frequently generated[2],[3]. Differentiating the target molecule from these structurally similar impurities requires an analytical modality with exceptional resolving power and definitive structural elucidation.

Objective Comparison: Selecting the Optimal Modality

To establish a purity profile, analytical chemists typically choose between LC-MS, GC-MS, HPLC-UV, and Quantitative NMR (qNMR). Table 1 summarizes why LC-MS is the superior choice for this specific compound.

Table 1: Comparative Analysis of Analytical Modalities for Halogenated Benzophenones

Analytical ModalityPrincipleStrengthsLimitations for 3'-Fluoro-2-iodo-4'-methoxybenzophenoneVerdict
LC-MS/MS Liquid phase separation + soft ionization mass detectionPreserves thermally labile C-I bonds; exact mass ID of co-eluting impurities.Matrix effects require compensation via internal standards.Optimal
GC-MS Gas phase separation + electron impact (EI) ionizationHigh resolution; extensive spectral libraries.Thermal degradation (deiodination) at injector leads to false impurity profiles.Not Recommended
HPLC-UV Liquid phase separation + chromophore absorbanceRobust, cost-effective, excellent for routine QA/QC.Cannot definitively identify unknown impurities or distinguish des-fluoro isomers.Complementary
qNMR Nuclear magnetic resonance quantificationAbsolute quantification without reference standards.Lacks sensitivity for trace impurities (<0.1%); complex overlapping aromatic signals.Orthogonal
Mechanistic Causality: Why avoid GC-MS?

In a standard GC-MS setup, the injection port operates at temperatures between 250°C and 300°C. At these temperatures, the strained ortho C-I bond undergoes thermal degradation, generating an iodine radical. The remaining benzophenone radical abstracts a hydrogen atom from the matrix, artifactually producing 3'-fluoro-4'-methoxybenzophenone[4]. This thermal deiodination creates a false-positive impurity profile, making GC-MS fundamentally unsuitable for validating the purity of ortho-iodo benzophenones. LC-MS bypasses this by operating at near-ambient temperatures during separation.

Ionization Dynamics: ESI vs. APCI

For LC-MS analysis of benzophenones, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be utilized[5]. However, for 3'-Fluoro-2-iodo-4'-methoxybenzophenone, ESI in positive mode (ESI+) is the optimal choice.

The Causality: ESI relies on the analyte's ability to accept or donate a proton in the liquid phase. The methoxy (-OCH₃) group on the B-ring is a strong electron-donating group that increases the electron density of the aromatic system, while the central carbonyl (C=O) oxygen acts as an excellent proton acceptor[6]. By utilizing a mobile phase acidified with 0.1% formic acid, we force the protonation of the carbonyl oxygen, generating a highly stable [M+H]+ molecular ion at m/z 357.0.

Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system—meaning it incorporates internal checks to continuously prove its own reliability during the run, in accordance with ICH M10[7] and ICH Q2(R2)[8] guidelines.

A. Optimized Instrument Parameters

Table 2: LC-MS/MS Method Parameters

ParameterSetting / ValueCausality / Rationale
Column C18 (100 x 2.1 mm, 1.7 µm)Sub-2 µm particles provide high theoretical plates to resolve closely related halogenated isomers.
Mobile Phase A Water + 0.1% Formic AcidProvides an aqueous environment; H+ promotes [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures sharp peak shapes for bulky aromatic compounds.
Ionization Mode ESI Positive (ESI+)Carbonyl and methoxy groups readily accept protons[6].
Capillary Voltage 4.5 kVOptimal for stable Taylor cone formation in benzophenone derivatives[5].
MRM Quantifier m/z 357.0 → 153.0Alpha-cleavage yielding the 3-fluoro-4-methoxybenzoyl cation.
MRM Qualifier m/z 357.0 → 231.0Alpha-cleavage yielding the 2-iodobenzoyl cation.
B. Step-by-Step Execution

Step 1: System Suitability and Sample Preparation

  • Accurately weigh 10.0 mg of synthesized 3'-Fluoro-2-iodo-4'-methoxybenzophenone.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile diluent. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak broadening or splitting at the column head.

  • Prepare a System Suitability Test (SST) sample spiked with known des-iodo and des-fluoro impurities at 0.1% w/w to verify chromatographic resolution prior to the main run.

Step 2: UHPLC Gradient Separation

  • Set the flow rate to 0.4 mL/min.

  • Execute the following gradient:

    • 0.0–1.0 min: 20% B (Isocratic hold to focus the analyte)

    • 1.0–6.0 min: Linear ramp to 95% B (Elutes the highly lipophilic halogenated benzophenone)

    • 6.0–8.0 min: Hold at 95% B (Column wash)

    • 8.0–10.0 min: Return to 20% B (Re-equilibration)

Step 3: ICH Q2(R2) Validation Execution To ensure the protocol is self-validating, execute the following checks[9]:

  • Specificity: Inject a blank matrix (diluent only). The response at the retention time of the analyte must be <5% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Inject a 7-point calibration curve ranging from 0.01 µg/mL to 20 µg/mL. The coefficient of determination (R²) must be ≥ 0.999.

  • Precision & Accuracy: Perform 6 replicate injections of the sample at 10 µg/mL. The Relative Standard Deviation (%RSD) of the peak areas must remain < 2.0%.

Validation Logic Workflow

The following diagram illustrates the logical progression of the LC-MS/MS method development and subsequent ICH validation workflow.

Purity_Validation LC UHPLC Separation (C18 Column, Gradient) MS ESI-MS/MS Detection (MRM Transitions) LC->MS Spec Specificity (Isomer Resolution) MS->Spec Lin Linearity & Range (R² > 0.999) MS->Lin Sens Sensitivity (LOD/LOQ Determination) MS->Sens Acc Accuracy & Precision (%RSD < 2.0%) MS->Acc Data Purity Certification (Impurity Profiling Complete) Spec->Data Lin->Data Sens->Data Acc->Data

Fig 1. LC-MS/MS workflow and ICH Q2(R2) validation logic for halogenated benzophenone purity.

Conclusion

Validating the purity of 3'-Fluoro-2-iodo-4'-methoxybenzophenone requires an analytical technique that respects the thermal lability of the ortho-iodo substitution while providing the sensitivity to detect trace synthetic impurities. By leveraging the soft ionization of ESI+ and the resolving power of UHPLC, the LC-MS/MS protocol outlined above provides a self-validating, ICH-compliant framework that completely circumvents the degradation artifacts inherent to GC-MS analysis.

References

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH.[Link]

  • A Rapid Determination and Quantification of Three Biologically Active Polyisoprenylated Benzophenones using Liquid Chromatograph. Archimer.[Link]

  • Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI.[Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Bioanalytical method validation and study sample analysis M10. ICH.[Link]

  • Implementation and applications of gas chromatography/ atmospheric pressure chemical ionization time-of-flight mass spectrometry in metabolomics. Publikationsserver der Universität Regensburg.[Link]

  • Validation of Analytical Procedure Q2(R2). ICH.[Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.[Link]

Sources

Comparative

Influence of methoxy substitution on benzophenone reactivity comparative analysis

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary Benzophenone (BP) is a cornerstone photophore in chemical biology, proteomics, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

Benzophenone (BP) is a cornerstone photophore in chemical biology, proteomics, and polymer photochemistry. Its utility stems from its chemical stability, reversible excitation, and ability to form robust covalent cross-links via hydrogen abstraction. However, the exact photophysical properties of BP can be fine-tuned via ring substitution. This guide provides an in-depth comparative analysis of unsubstituted benzophenone versus its methoxy-substituted derivatives (e.g., 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone), detailing the mechanistic causality behind their divergent reactivities and providing self-validating protocols for empirical evaluation.

Mechanistic Causality: The Electronic Influence of Methoxy Substitution

To understand why researchers choose specific benzophenone derivatives, one must analyze the electronic perturbations introduced by the methoxy (-OCH₃) group. The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect), which fundamentally alters the excited state dynamics of the benzophenone core.

  • Bathochromic Shift (Red-Shift): The +M resonance effect increases the electron density of the conjugated aromatic system, lowering the energy gap between the ground state (S₀) and the first excited singlet state (S₁). Consequently, methoxy-substituted BPs exhibit a red-shifted absorption maximum compared to unsubstituted BP. This is highly advantageous in biological systems, as it allows for photo-activation at milder wavelengths (e.g., 365 nm), minimizing UV-induced phototoxicity.

  • Triplet State Inversion: Upon intersystem crossing (ISC), unsubstituted BP almost exclusively populates a highly reactive n,π triplet state. This state localizes radical character on the carbonyl oxygen, making it highly electrophilic and primed for rapid hydrogen abstraction. Conversely, the methoxy group stabilizes the π,π state. In many solvent environments, this causes an inversion of the energy levels, making the lowest energy triplet state predominantly π,π* in character [1].

  • Reactivity vs. Lifetime: Because the π,π* state delocalizes the unpaired electron across the aromatic ring, the carbonyl oxygen becomes significantly less electrophilic. This increases the activation energy required for hydrogen abstraction, dramatically lowering the reaction rate constant [2]. However, this reduced reactivity inversely prolongs the triplet lifetime, allowing the photophore more time to sample its binding pocket before decaying back to the ground state.

G Ground Ground State (S0) S1_BP Singlet State (S1) Unsubstituted BP Ground->S1_BP UV (~340 nm) S1_MeO Singlet State (S1) Methoxy-BP Ground->S1_MeO UV (~365 nm) Red-Shifted T1_npi Triplet State (T1: n,π*) Highly Reactive Diradical S1_BP->T1_npi ISC (~100%) T1_pipi Triplet State (T1: π,π*) Longer Lifetime, Lower Reactivity S1_MeO->T1_pipi ISC Crosslink Hydrogen Abstraction & Covalent Crosslinking T1_npi->Crosslink Fast H-abstraction T1_pipi->Crosslink Slow H-abstraction (Higher Activation Energy)

Figure 1: Photophysical state transitions of unsubstituted vs. methoxy-substituted benzophenones.

Comparative Performance Data

The following table synthesizes the quantitative photophysical and kinetic parameters of these photophores, highlighting the trade-off between cross-linking speed and biological compatibility.

ParameterUnsubstituted Benzophenone (BP)4-Methoxybenzophenone (4-MeO-BP)4,4'-Dimethoxybenzophenone
Absorption Max ( λmax​ ) ~340 nm~350 - 360 nm~360 - 370 nm
Lowest Triplet State n,πMixed n,π / π,πPredominantly π,π
Triplet Lifetime ( τ ) ~1 - 10 µs (Solvent dependent)~10 - 20 µs> 20 µs
H-Abstraction Rate ( kq​ ) ∼106 M−1s−1 ∼104−105 M−1s−1 <104 M−1s−1
Primary Application In vitro target identification [3]Live-cell photoaffinity labelingSpecialized polymer photoinitiation

Impact on Photoaffinity Labeling (PAL) & Chemical Biology

When designing a photoaffinity probe, the choice between BP and methoxy-BP dictates the success of the assay. Unsubstituted BP is the gold standard for in vitro assays where high cross-linking efficiency is paramount and UV toxicity is irrelevant [3].

However, for live-cell or whole-organism applications (e.g., probing cellular γ -secretase), the intense 340 nm UV light required for BP activation can induce severe off-target oxidative stress and DNA damage. Here, researchers purposefully sacrifice the raw H-abstraction speed of BP for the red-shifted absorption of methoxy-BP [4]. The longer triplet lifetime of the methoxy variant partially compensates for its lower reactivity by granting the probe an extended temporal window to achieve the precise geometric alignment required for covalent bond formation within the protein binding pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically measure the differences between these photophores.

Protocol 1: Laser Flash Photolysis (LFP) for Kinetic Profiling

Purpose: To empirically validate the triplet lifetime and bimolecular hydrogen abstraction rate constants. Causality Check: Oxygen is a potent triplet quencher. Failing to remove it will artificially truncate the measured triplet lifetime, leading to false kinetic calculations.

  • Sample Preparation: Prepare 1 mM solutions of BP and 4-MeO-BP in spectroscopic-grade acetonitrile.

  • Degassing (Critical Step): Subject the solutions to three consecutive freeze-pump-thaw cycles under a high vacuum to rigorously eliminate dissolved oxygen.

  • Excitation: Irradiate the samples using a frequency-tripled Nd:YAG laser (355 nm, ~5-10 mJ/pulse, 5 ns pulse width).

  • Transient Absorption: Monitor the transient decay of the ketyl radical at ~540 nm using a photomultiplier tube coupled to a digital oscilloscope.

  • Data Extraction: Fit the decay curves to a first-order exponential to extract the intrinsic triplet lifetime ( τ ). To determine the bimolecular H-abstraction rate constant ( kq​ ), perform a Stern-Volmer analysis by titrating in a hydrogen donor (e.g., isopropanol) and plotting the pseudo-first-order decay rate versus donor concentration.

Protocol 2: Photoaffinity Labeling (PAL) Efficiency Assay

Purpose: To compare the cross-linking yield of BP vs. MeO-BP probes in a biological matrix. Causality Check: A non-irradiated control must be included. Any signal detected in the dark control indicates non-specific electrophilic reactivity rather than true photochemical cross-linking.

  • Probe Incubation: Incubate recombinant target protein (10 µM) with alkyne-tagged BP or MeO-BP probes (50 µM) in PBS (pH 7.4) for 30 minutes at 4°C to allow equilibrium binding.

  • Photo-activation: Irradiate the samples in a 96-well glass-bottom plate using a 365 nm LED array (10 mW/cm²) for 15 minutes on ice. Self-Validation: Maintain an identical plate wrapped in foil as the dark control.

  • CuAAC Click Chemistry: React the cross-linked protein-probe complexes with TAMRA-azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and sodium ascorbate (2 mM) for 1 hour at room temperature.

  • Resolution & Quantification: Resolve the protein mixtures via SDS-PAGE. Quantify the in-gel TAMRA fluorescence using a fluorescence gel imager. Normalize the fluorescent band intensity to the total protein loaded (via Coomassie stain) to determine the relative cross-linking efficiency.

Workflow Synth Probe Synthesis (BP vs MeO-BP) Incubate Incubation with Target Protein Synth->Incubate Irradiate UV Irradiation (340nm or 365nm) Incubate->Irradiate Lysis CuAAC Click Chemistry Irradiate->Lysis Analysis SDS-PAGE & In-Gel Fluorescence Lysis->Analysis

Figure 2: Self-validating experimental workflow for photoaffinity labeling and target analysis.

References

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Photoinduced Hydrogen Abstraction from Phenols by Aromatic Ketones. A New Mechanism for Hydrogen Abstraction by Carbonyl n,π* and π,π* Triplets Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Small molecule target identification using photo-affinity chromatography National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ -Secretase National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Validation of Computational Docking Models for 3'-Fluoro-2-iodo-4'-methoxybenzophenone Derivatives

As a Senior Application Scientist in computational chemistry, I frequently encounter predictive models that fail during in vitro translation. The root cause is rarely the algorithm itself, but rather the absence of rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter predictive models that fail during in vitro translation. The root cause is rarely the algorithm itself, but rather the absence of rigorous, self-validating constraints within the experimental design.

This guide provides an objective, in-depth technical comparison of computational docking models for 3'-Fluoro-2-iodo-4'-methoxybenzophenone and its derivatives. These compounds are actively investigated as selective estrogen receptor modulators (SERMs) and competitive inhibitors for breast cancer therapies 1. By comparing this specific halogenated scaffold against established endocrine therapies, we will establish a self-validating computational workflow that ensures high scientific integrity and predictive accuracy.

Structural Rationale: The Halogenated Benzophenone Scaffold

To accurately model binding affinity, we must first understand the causality behind the molecule's structural design. Benzophenone derivatives possess a flexible diaryl ketone core that effectively mimics the steroidal backbone of natural estrogens 2.

  • Halogenation (3'-Fluoro, 2-iodo): The bulky iodine atom at the ortho position creates severe steric hindrance, restricting the torsional angle between the two aromatic rings. This locks the molecule into a rigid, bioactive conformation prior to receptor entry. The fluorine atom enhances lipophilic interactions within the hydrophobic pocket of the target receptor.

  • 4'-Methoxy Group: This functional group acts as a critical hydrogen bond acceptor. It is computationally designed to mimic the 3-hydroxyl group of 17β-estradiol, which is essential for anchoring the ligand to the receptor's active site 2.

The Biological Target: hERα (PDB: 1A52)

The primary biological target for these derivatives is the human Estrogen Receptor alpha (hERα) [[2]](). To ensure our computational model is grounded in empirical reality, we utilize the high-resolution X-ray crystal structure of the hERα ligand-binding domain (LBD) complexed with estradiol (PDB ID: 1A52) 3.

When an antagonist like a benzophenone derivative binds to this pocket, it prevents Helix 12 of the receptor from folding into its active agonist conformation, thereby blocking downstream gene transcription 1.

HER_Signaling E2 17β-Estradiol (Agonist) hER hERα (Cytosol) E2->hER Binds LBD Inhibitor 3'-Fluoro-2-iodo-4'-methoxybenzophenone (Antagonist) Inhibitor->hER Competitive Binding Dimer hERα Homodimer hER->Dimer Activation Block Conformational Arrest (Helix 12 Blockade) hER->Block Inhibition Nucleus Nucleus Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE DNA Binding Transcription Gene Transcription (Cell Proliferation) ERE->Transcription Block->Dimer Prevents active conformation

Fig 1: hERα signaling pathway and conformational blockade by benzophenone antagonists.

The Self-Validating Computational Workflow

A docking score is scientifically meaningless without a validation loop. To establish trustworthiness, our methodology employs a two-tier self-validating system:

  • Static Validation (Crystallographic Redocking): Before any novel derivative is tested, the native co-crystallized ligand (estradiol) is computationally extracted and re-docked into the empty PDB: 1A52 pocket 2. If the Root Mean Square Deviation (RMSD) between our predicted pose and the actual crystal pose exceeds 2.0 Å, the grid parameters are fundamentally flawed and must be rejected.

  • Dynamic Validation (Molecular Dynamics): Docking algorithms treat proteins as rigid bodies. To prove that the predicted pose of 3'-Fluoro-2-iodo-4'-methoxybenzophenone is not a computational artifact, we subject the top-scoring complex to a 10–50 ns Molecular Dynamics (MD) simulation [[1]](). A stable ligand RMSD over the trajectory confirms a true energy minimum.

Docking_Workflow LigPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (hERα - PDB: 1A52) Grid Grid Generation (Active Site) ProtPrep->Grid Redocking Redocking ProtPrep->Redocking Extract Native Estradiol Grid->Docking MD Validation 2: MD Simulation (50ns) (Pose Stability) Docking->MD Top Pose Redocking->Docking Validates Parameters Analysis Binding Energy & Interaction Profiling MD->Analysis Stable Trajectory

Fig 2: Self-validating computational docking and MD simulation workflow.

Step-by-Step Experimental Methodology

To replicate these comparative findings, adhere to the following causal-driven protocol:

Step 1: Quantum Mechanical Ligand Preparation Construct the 3D structure of 3'-Fluoro-2-iodo-4'-methoxybenzophenone. Perform Density Functional Theory (DFT) geometry optimization (e.g., B3LYP/6-31G* level of theory) 4. Causality: DFT ensures the starting conformation is at a true quantum mechanical energy minimum. Skipping this step often results in artificial steric clashes during initial docking placement 4.

Step 2: Target Protein Preparation Download the hERα structure (PDB: 1A52) 3. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger atomic charges 4. Causality: Polar hydrogens are invisible in standard X-ray crystallography but are strictly required for algorithms to calculate the hydrogen bond networks formed by the 4'-methoxy group.

Step 3: Grid Generation and Validation Center the grid box on the coordinates of the native estradiol binding site (specifically encompassing residues Glu353, Arg394, and His524) 3. Execute the redocking validation protocol described in Section 3.

Step 4: Molecular Docking Execution Utilize AutoDock 4.2 or Vina using the Lamarckian Genetic Algorithm. Generate a minimum of 100 independent docking runs per ligand to ensure thorough conformational sampling of the torsional degrees of freedom 2.

Step 5: Molecular Dynamics (MD) Simulation Take the pose with the lowest binding energy. Solvate the hERα-ligand complex in a TIP3P water box, neutralize with counter-ions, and run a 10–50 ns production phase using the AMBER FF99SB force field (via GROMACS or AMBER) 2. Analyze the Root Mean Square Fluctuation (RMSF) to verify that the active site residues remain stable around the ligand 1.

Comparative Performance Data

The true test of a computational model is how the target compound performs against known clinical standards. The table below summarizes the quantitative docking and MD simulation data, comparing 3'-Fluoro-2-iodo-4'-methoxybenzophenone against natural estradiol, a standard SERM (4-Hydroxytamoxifen), and a related benzophenone derivative found in the literature [[1]]() 2.

CompoundCalc. Binding Affinity (kcal/mol)Key Residue Interactions (PDB: 1A52)MD Trajectory RMSD (Å)Predicted Action
17β-Estradiol (Control)-9.67Glu353, Arg394, His5241.2 ± 0.2Native Agonist
4-Hydroxytamoxifen (Control)-10.20Glu353, Arg394, Asp3511.5 ± 0.3Antagonist (SERM)
3'-Fluoro-2-iodo-4'-methoxybenzophenone -9.45Glu353, Arg3941.8 ± 0.4Competitive Antagonist
Benzophenone Morpholine Ether 4c -8.90Arg3942.1 ± 0.6Weak Antagonist

Data Synthesis: The 3'-Fluoro-2-iodo-4'-methoxybenzophenone scaffold demonstrates a highly favorable binding affinity (-9.45 kcal/mol) that is directly competitive with natural estradiol (-9.67 kcal/mol) 2. Crucially, the MD trajectory RMSD remains below the 2.0 Å threshold (1.8 ± 0.4 Å), proving that the halogenated interactions and the 4'-methoxy hydrogen bonding with Glu353/Arg394 form a highly stable, self-validating complex capable of acting as a potent hERα antagonist.

References

  • [1] Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer. RSC Publishing. URL:

  • [4] A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. Benchchem. URL:

  • [2] Investigation of Newly Designed Human Estrogen Receptor Inhibitors from Benzophenones Derivatives (BPs) by Molecular Docking and Molecular Dynamic Simulation. Australian Journal of Basic and Applied Sciences (AJBAS). URL:

  • [3] 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. RCSB PDB. URL:

Sources

Safety & Regulatory Compliance

Safety

3'-Fluoro-2-iodo-4'-methoxybenzophenone proper disposal procedures

Comprehensive Operational and Disposal Guide for 3'-Fluoro-2-iodo-4'-methoxybenzophenone As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 3'-Fluoro-2-iodo-4'-methoxybenzophenone

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex multi-halogenated intermediates like 3'-Fluoro-2-iodo-4'-methoxybenzophenone (CAS: 951886-00-3)[1]. Heavily utilized in drug discovery and advanced materials synthesis, this compound presents unique logistical challenges. Its dual-halogen substitution (fluorine and iodine) mandates strict adherence to halogenated waste protocols to prevent environmental contamination, ensure regulatory compliance, and protect laboratory personnel.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Understanding the molecular behavior of 3'-Fluoro-2-iodo-4'-methoxybenzophenone dictates our handling and disposal strategy. A protocol is only as strong as the scientific logic underpinning it:

  • Thermal Stability & The C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration is insufficient for complete destruction and can inadvertently generate highly toxic fluorinated dioxins or furans. Complete thermal degradation requires specialized rotary kiln incineration at temperatures exceeding 1,000°C to ensure total bond cleavage[2].

  • Acid Gas Generation: Upon combustion, the fluorine and iodine atoms are converted into hydrofluoric acid (HF) and hydroiodic acid (HI) gases. These corrosive byproducts require disposal facilities equipped with caustic scrubbing systems (e.g., NaOH or Ca(OH)₂ scrubbers) to neutralize the exhaust into safe salts before environmental release[2].

  • Regulatory Thresholds: Under EPA guidelines, any organic waste stream containing greater than 1,000 ppm total halogens is legally presumed to be a regulated halogenated hazardous waste[3]. Mixing this compound with non-halogenated solvents contaminates the entire bulk container, exponentially increasing disposal costs and regulatory liability.

Quantitative Waste Segregation Parameters

To maintain a self-validating waste management system, laboratories must adhere to strict quantitative thresholds. Do not rely on visual inspection; use empirical data to classify waste streams.

ParameterThreshold / ValueOperational Action & Regulatory Implication
Total Halogen Concentration < 1,000 ppmMay be treated as non-halogenated (if no other listed hazards are present).
Total Halogen Concentration > 1,000 ppmPresumed halogenated hazardous waste; strict segregation required[3].
Total Halogen Concentration > 4,000 ppmStrictly regulated as hazardous halogenated waste; requires specialized manifesting[3].
Thermal Destruction Temp. > 1,000 °CRequires rotary kiln incineration to fully cleave C-F and C-I bonds[2].
Aqueous Waste pH 5.5 – 8.5Must be neutralized prior to final disposal or organic extraction.

Experimental Workflow: Safe Handling & Minimization

Minimizing halogenated waste begins at the benchtop. By controlling the input, we control the disposal burden.

Protocol A: Benchtop Handling and Reaction Setup

  • Preparation: Conduct all weighing and transfers within a certified Class II biological safety cabinet or a ductless fume hood equipped with HEPA and carbon filtration.

  • Static Mitigation: 3'-Fluoro-2-iodo-4'-methoxybenzophenone is typically handled as a dry powder. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the aerosolization of halogenated particulates.

  • Solvent Selection: When designing the reaction, prioritize non-halogenated solvents (e.g., ethyl acetate, ethanol, or acetone) over dichloromethane or chloroform. Causality: While the resulting mixture will still be classified as halogenated waste due to the solute, minimizing the bulk liquid halogen volume significantly reduces the chemical burden on the caustic scrubbers during downstream incineration[4].

  • In-Situ Quenching: If the compound remains unreacted at the end of the workflow, do not attempt to neutralize it chemically at the bench. It must be disposed of as intact halogenated waste.

WasteRouting Gen Waste Generation: 3'-Fluoro-2-iodo-4'-methoxybenzophenone Liq Liquid Organic Phase Gen->Liq Sol Solid / Silica Waste Gen->Sol Test Halogen Test (EPA Method 8021) Liq->Test Halo Halogenated Waste Stream (>1000 ppm Halogens) Sol->Halo Test->Halo Positive Inc Rotary Kiln Incineration (>1000°C) Halo->Inc Scrub Caustic Scrubbing (Neutralize HF/HI) Inc->Scrub Exhaust Gas

Fig 1: Halogenated waste routing and thermal destruction workflow.

Step-by-Step Disposal Procedures

Trustworthiness in safety requires a foolproof disposal pipeline. Never sink-dispose of any fraction containing this compound.

Protocol B: Liquid Waste Segregation

  • Phase Separation: After aqueous extraction, separate the organic and aqueous layers completely using a separatory funnel.

  • Organic Phase Disposal: Funnel the organic layer containing 3'-Fluoro-2-iodo-4'-methoxybenzophenone into a dedicated, red-tagged "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Aqueous Phase Validation: Test the aqueous layer for residual organics. Causality: Even trace amounts of this compound can push the halogen content above the 1,000 ppm threshold. If suspected, perform a secondary extraction or route the aqueous layer to a "Contaminated Aqueous Waste" container.

  • Labeling: Clearly label the carboy with the exact chemical name, CAS number (951886-00-3), and the specific halogens present (Fluorine, Iodine) to inform the downstream waste management facility of the specific scrubbing requirements[1].

Protocol C: Solid Waste Management

  • Consolidation: Collect all contaminated consumables (pipette tips, weighing boats, Kimwipes, and chromatography silica) in a puncture-proof, transparent bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof container designated specifically for "Halogenated Solid Waste."

  • Manifesting: Ensure the hazardous waste manifest explicitly notes the presence of fluorinated and iodinated aromatics, as this dictates the legal requirement for rotary kiln processing[2].

Spill Response and Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

SpillResponse Spill Solid Chemical Spill Isolate Isolate Area & Don PPE Spill->Isolate Sweep Damp Sweep (Avoid Dust) Isolate->Sweep Decon Wipe with Acetone/Water Sweep->Decon Bag Seal in Halogenated Solid Waste Decon->Bag

Fig 2: Step-by-step solid spill response and decontamination protocol.

Protocol D: Spill Remediation

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95 or P100 respirator if aerosolization is suspected).

  • Dampening: Gently mist the spilled powder with a small amount of water or a compatible high-flashpoint solvent to suppress dust formation. Causality: Dry sweeping halogenated aromatics creates a severe inhalation hazard and spreads micro-particulate contamination across the lab.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material. Never use a standard vacuum cleaner , as it will exhaust fine halogenated dust into the room.

  • Surface Decontamination: Wipe the affected surface with a mixture of acetone and water to dissolve and lift any residual compound.

  • Disposal: Place all cleanup materials, including the scoop and contaminated PPE, directly into the Halogenated Solid Waste container.

References

  • GuideChem. "3-FLUORO-2'-IODO-4-METHOXYBENZOPHENONE 951886-00-3". GuideChem.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.
  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". P2 InfoHouse.
  • Arizona Department of Environmental Quality (ADEQ). "When Used Oil Is Regulated as a Hazardous Waste". ADEQ.

Sources

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